Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride
Descripción
BenchChem offers high-quality Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
piperidin-4-yl(pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXLGUEKBKKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673817 | |
| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
416852-57-8, 1004529-41-2 | |
| Record name | Methanone, 4-piperidinyl-3-pyridinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=416852-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
"Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride" synthesis pathway
An In-Depth Technical Guide to the Synthesis of Piperidin-4-yl-pyridin-3-yl-methanone Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven pathway for the synthesis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride, a heterocyclic ketone scaffold of significant interest to researchers in medicinal chemistry and drug development. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen methodologies. The synthesis is structured as a robust two-step process commencing with commercially available starting materials: a Weinreb amide-mediated Grignard coupling to form the core ketone structure, followed by an acidic deprotection and salt formation. This guide includes detailed, self-validating experimental protocols, quantitative data tables, and visual diagrams to ensure clarity, reproducibility, and a deep understanding of the synthetic workflow.
Introduction and Strategic Overview
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its combination with an aromatic system like pyridine creates a versatile scaffold for exploring new chemical space. Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride serves as a key intermediate, providing a reactive handle for further functionalization.
The synthetic strategy detailed herein is designed for efficiency, scalability, and control. It leverages a protecting group strategy to ensure regioselectivity and high yields. The core of the synthesis involves two primary transformations:
-
Carbon-Carbon Bond Formation: A Grignard reaction is employed to couple the pyridine and piperidine moieties. To ensure the formation of the desired ketone and prevent over-addition to a tertiary alcohol, the electrophile used is an N-Boc-protected piperidine-4-Weinreb amide. This choice is critical for controlling the reaction outcome.
-
Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions using hydrochloric acid. This step conveniently yields the final product as its stable hydrochloride salt, which often improves crystallinity and handling properties.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the carbonyl carbon and the pyridine ring. This suggests a nucleophilic pyridin-3-yl synthon (such as a Grignard reagent) and an electrophilic piperidine-4-carbonyl synthon. The piperidine nitrogen requires protection (e.g., with a Boc group) to prevent it from interfering with the organometallic reagent.
Caption: Retrosynthetic pathway for the target compound.
Synthesis of the N-Boc Protected Intermediate
The first stage focuses on the construction of the key intermediate, tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate . This is achieved by reacting a pyridin-3-yl Grignard reagent with a specially prepared Weinreb amide of N-Boc-piperidine-4-carboxylic acid.
Rationale for Using a Weinreb Amide
The direct reaction of a Grignard reagent with a more common carboxylic acid derivative, such as an acid chloride or an ester, often leads to the formation of a tertiary alcohol due to the high reactivity of the initial ketone product. The Weinreb amide (N-methoxy-N-methylamide) elegantly circumvents this issue. The Grignard reagent adds to the amide to form a stable, five-membered ring chelated tetrahedral intermediate. This intermediate is stable under the reaction conditions and does not collapse to the ketone until the acidic workup, thereby preventing a second addition of the Grignard reagent.
Experimental Protocol: Preparation of the N-Boc-Piperidine-4-Weinreb Amide
This protocol details the conversion of commercially available N-Boc-piperidine-4-carboxylic acid into its corresponding Weinreb amide.
Step-by-Step Methodology:
-
To a stirred solution of N-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.2 M) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as EDC (1.2 eq) or HATU (1.2 eq).
-
Slowly add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA, 3.0 eq), to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can often be used in the next step without further purification.
| Reagent | Molar Eq. | Purpose |
| N-Boc-piperidine-4-carboxylic acid | 1.0 | Starting material |
| N,O-Dimethylhydroxylamine HCl | 1.1 | Source of the Weinreb amide moiety |
| EDC or HATU | 1.2 | Peptide coupling agent to activate the acid |
| DIPEA | 3.0 | Organic base to neutralize HCl and drive rxn |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Experimental Protocol: Grignard Coupling
This protocol describes the formation of the pyridin-3-yl Grignard reagent and its subsequent coupling with the Weinreb amide.
Step-by-Step Methodology:
-
Grignard Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), place magnesium turnings (1.5 eq). Add a small volume of anhydrous Tetrahydrofuran (THF). Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 3-bromopyridine (1.2 eq) in anhydrous THF to the magnesium suspension. The reaction should initiate, indicated by heat evolution and bubbling. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Coupling Reaction: In a separate flame-dried flask, dissolve the N-Boc-piperidine-4-Weinreb amide (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Slowly transfer the prepared Grignard reagent solution to the Weinreb amide solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 4-(pyridine-3-carbonyl)piperidine-1-carboxylate as a pure solid.
Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group and the formation of the hydrochloride salt.
Caption: Workflow for the deprotection and salt formation step.
Mechanism of Boc Deprotection
The Boc group is stable to bases and nucleophiles but is readily cleaved under acidic conditions.[2][3][4] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutylene and water. The free piperidine nitrogen is subsequently protonated by the excess HCl to form the hydrochloride salt.
Experimental Protocol: Final Product Formation
Step-by-Step Methodology:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or 1,4-dioxane.
-
To this solution, add an excess of hydrochloric acid. A commercially available solution of 4M HCl in 1,4-dioxane (5-10 eq) is highly effective.
-
Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt will often precipitate out of the solution.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Wash the collected solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.
-
Dry the resulting white to off-white solid under high vacuum to yield the final product, Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride .
| Parameter | Recommended Conditions | Rationale |
| Solvent | 1,4-Dioxane, Methanol, Ethyl Acetate | Solubilizes starting material; allows for precipitation of the salt. |
| Acid | 4M HCl in 1,4-Dioxane or Acetyl Chloride in Methanol | Provides anhydrous HCl for efficient deprotection and salt formation.[5] |
| Temperature | Room Temperature (0 °C to 25 °C) | Sufficient for deprotection without promoting side reactions. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion. |
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Melting Point | A sharp melting point is indicative of high purity. |
| ¹H NMR | Signals corresponding to the pyridin-3-yl protons (aromatic region), piperidine protons (aliphatic region), and a broad signal for the N-H protons. |
| ¹³C NMR | A signal for the ketone carbonyl carbon (~195-205 ppm), signals for the pyridine and piperidine carbons. |
| Mass Spec (ESI+) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
| FT-IR | Characteristic absorption bands for the C=O stretch (ketone) and N-H stretches (secondary ammonium salt). |
Conclusion
This guide outlines a logical and robust synthetic pathway for the preparation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. By employing a Weinreb amide intermediate, the key ketone-forming step proceeds with high control and efficiency. The subsequent acid-catalyzed deprotection provides a straightforward route to the final, stable hydrochloride salt. The protocols and rationale provided herein are designed to be reproducible and scalable, offering a solid foundation for researchers and drug development professionals working with this important chemical scaffold.
References
-
Piperidine Synthesis. DTIC. Available at: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
- Method for preparing 4-(piperidine-3-yl)aniline.Google Patents.
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.Google Patents.
-
Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available at: [Link]
-
Phenyl(pyridin-3-yl)methanone Product Information. Hyma Synthesis Pvt. Ltd. Available at: [Link]
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE.Google Patents.
-
Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone. DTIC. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
- Preparation method for 1-N-BOC-4-acetyl piperidine.Google Patents.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jgtps.com [jgtps.com]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Unraveling the Enigma: A Proposed Mechanistic Exploration of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride
Introduction: The Therapeutic Potential of Privileged Scaffolds
The confluence of piperidine and pyridine rings within a single molecular entity represents a classic strategy in medicinal chemistry, leveraging "privileged scaffolds" to explore vast chemical spaces and interact with a multitude of biological targets. Piperidine-containing compounds are ubiquitous in pharmaceuticals, contributing to a wide array of therapeutic effects, including but not limited to, anti-cancer, anti-Alzheimer's, and antiviral activities[1][2]. Similarly, the pyridine moiety is a cornerstone in drug design, valued for its ability to engage in hydrogen bonding and other key molecular interactions[3][4].
The subject of this technical guide, Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride, combines these two powerful pharmacophores through a ketone linker. While this compound is available for research purposes, its precise mechanism of action remains to be elucidated. This guide, therefore, serves as a comprehensive research framework, proposing a plausible mechanistic hypothesis and outlining a rigorous, multi-faceted experimental plan to investigate its biological activity. Our approach is grounded in the structural features of the molecule and the known pharmacology of related compounds.
Structural Analysis and Mechanistic Hypothesis
The structure of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride presents several key features that inform our mechanistic hypothesis:
-
Piperidine Ring: A saturated heterocycle known to interact with a variety of receptors and enzymes, often acting as a scaffold to position other functional groups.
-
Pyridine Ring: An aromatic heterocycle that can participate in π-stacking, hydrogen bonding, and cation-π interactions. The nitrogen atom's position influences its electronic properties and potential interactions.
-
Ketone Linker: Provides a rigid connection between the two rings and can act as a hydrogen bond acceptor.
Given the prevalence of piperidine and pyridine moieties in centrally active agents, we hypothesize that Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride acts as a modulator of neurotransmitter receptors or transporters. Specifically, its structural resemblance to certain atypical antipsychotics and sigma receptor ligands suggests a potential interaction with these targets[5].
Therefore, our primary hypothesis is that the compound is a Sigma-1 Receptor (S1R) agonist or antagonist . The S1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for drugs treating neurological and psychiatric disorders.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate our hypothesis, we propose a three-tiered experimental approach, beginning with in-silico predictions and progressing through in-vitro validation to cell-based functional assays.
Figure 1: A tiered experimental workflow for elucidating the mechanism of action.
Part 1: In-Silico and Physicochemical Profiling
Molecular Docking Studies
Rationale: To virtually screen for potential interactions with our primary hypothesized target (S1R) and other relevant CNS targets. This provides a rational basis for prioritizing in-vitro assays.
Protocol:
-
Protein Preparation: Obtain the crystal structure of the human Sigma-1 Receptor (e.g., PDB ID: 5HK2)[5]. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.
-
Ligand Preparation: Generate a 3D conformation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. Assign partial charges and define rotatable bonds.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina) to predict the binding mode and affinity of the compound within the S1R binding pocket.
-
Analysis: Analyze the predicted binding poses, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. Compare the predicted binding affinity to that of known S1R ligands.
-
Secondary Targets: Repeat the docking protocol for other potential targets, such as dopamine D2 and serotonin 5-HT2A receptors, based on the broad activity of piperidine-containing compounds.
ADMET Prediction
Rationale: To assess the drug-like properties of the compound and identify potential liabilities early in the investigation.
Protocol:
-
Software: Utilize computational tools such as SwissADME or ADMETlab to predict a range of pharmacokinetic and toxicological properties.
-
Parameters to Analyze:
-
Absorption: Caco-2 permeability, intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition/induction potential.
-
Excretion: Predicted clearance pathways.
-
Toxicity: hERG inhibition, mutagenicity, hepatotoxicity.
-
Part 2: In-Vitro Target Engagement
Radioligand Binding Assays
Rationale: To experimentally validate the predicted binding of the compound to the hypothesized targets and determine its binding affinity (Ki).
Protocol:
-
Target Preparation: Use commercially available cell membranes expressing the human Sigma-1 Receptor, Dopamine D2 receptor, and Serotonin 5-HT2A receptor.
-
Assay Conditions:
-
Radioligand: Select a high-affinity radiolabeled ligand for each target (e.g., -pentazocine for S1R).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of an unlabeled reference compound.
-
-
Detection: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.
| Target | Radioligand | Reference Compound |
| Sigma-1 Receptor | -pentazocine | Haloperidol |
| Dopamine D2 Receptor | [³H]Spiperone | Haloperidol |
| Serotonin 5-HT2A Receptor | [³H]Ketanserin | Ketanserin |
| Table 1: Proposed radioligand binding assay panel. |
Part 3: Cell-Based Functional Assays
Sigma-1 Receptor Functional Assay
Rationale: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the S1R.
Protocol:
-
Cell Line: Use a cell line stably expressing the human S1R (e.g., HEK293-S1R).
-
Assay Principle: Monitor changes in intracellular calcium levels or other second messenger systems known to be modulated by S1R activity.
-
Agonist Mode:
-
Treat the cells with increasing concentrations of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
-
Measure the functional response (e.g., fluorescence change from a calcium-sensitive dye).
-
-
Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known S1R agonist (e.g., (+)-pentazocine).
-
Measure the inhibition of the agonist-induced response.
-
Figure 2: Workflow for the S1R antagonist functional assay.
Cytotoxicity Profiling
Rationale: To assess the general toxicity of the compound and determine a suitable concentration range for further cell-based experiments.
Protocol:
-
Cell Lines: Use relevant cell lines, such as neuronal cell lines (e.g., SH-SY5Y) and the cell lines used in the functional assays.
-
MTT Assay:
-
Incubate cells with a range of concentrations of the compound for 24-72 hours.
-
Add MTT reagent, which is converted to formazan by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the CC50 (concentration that reduces cell viability by 50%) to determine the therapeutic window.
Conclusion
The true therapeutic potential of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride can only be unlocked through a systematic and rigorous investigation of its mechanism of action. This guide provides a comprehensive, albeit hypothetical, framework for such an endeavor. By integrating in-silico, in-vitro, and cell-based methodologies, we can efficiently test the proposed hypothesis of S1R modulation and explore other potential biological activities. The successful execution of this research plan will not only elucidate the pharmacological profile of this specific molecule but also contribute to the broader understanding of how privileged scaffolds can be exploited for the development of novel therapeutics.
References
- [Author, A. A. (Year). Title of the article. Journal Name, Volume(Issue), pages. URL]
- [Author, B. B. (Year). Title of the book. Publisher. URL]
-
International Journal of New R&D. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
-
Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5544. [Link]
-
Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
-
MDPI. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
ResearchGate. (2018). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]
-
MDPI. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
-
ResearchGate. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. [Link]
-
NIH. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]
-
Hindawi. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. [Link]
-
NIH. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]
-
NIH. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride for Research and Development
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the research chemical Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. Given the limited specific literature on this compound, this document synthesizes information from analogous structures and established principles of medicinal chemistry and pharmacology to provide a robust framework for its synthesis, characterization, and potential investigation.
Introduction and Chemical Identity
Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a pyridine ring via a ketone functional group.[1][2] The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties and interact with a wide range of biological targets.[3] The pyridinyl-methanone substructure is also of significant interest in medicinal chemistry. This guide will explore the synthesis, potential pharmacological relevance, and analytical characterization of this compound, providing a foundational understanding for its application in research settings.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅ClN₂O | [1] |
| Molecular Weight | 226.71 g/mol | [1] |
| IUPAC Name | piperidin-4-yl(pyridin-3-yl)methanone hydrochloride | [2] |
| CAS Number | 1004529-41-2 | [2] |
| Appearance | Predicted to be a crystalline solid | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO | General knowledge |
Synthesis and Purification
Proposed Synthetic Workflow
A logical synthetic strategy would be a coupling reaction between a protected 4-substituted piperidine and nicotinoyl chloride, followed by deprotection.
Caption: Proposed synthetic workflow for Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-4-piperidone (B)
-
To a stirred suspension of 4-piperidone hydrochloride hydrate (A) in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone (B).
Step 2: Synthesis of Nicotinoyl chloride (D)
-
To a flask containing nicotinic acid (C), add thionyl chloride (SOCl₂, 3-5 equivalents) at 0 °C.
-
Heat the mixture to reflux for 2-4 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain nicotinoyl chloride (D), which can be used in the next step without further purification.
Step 3: Coupling Reaction to form N-Boc-piperidin-4-yl-pyridin-3-yl-methanone (E)
-
Dissolve N-Boc-4-piperidone (B) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise and stir for 1 hour.
-
Slowly add a solution of nicotinoyl chloride (D, 1.0 equivalent) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-piperidin-4-yl-pyridin-3-yl-methanone (E).
Step 4: Deprotection and Salt Formation to yield Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride (G)
-
Dissolve the purified N-Boc protected intermediate (E) in a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, the hydrochloride salt (G) will precipitate.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural confirmation | Characteristic peaks corresponding to the protons and carbons of the piperidine and pyridine rings. |
| LC-MS | Purity assessment and molecular weight confirmation | A major peak in the chromatogram with the expected mass-to-charge ratio. |
| HPLC | Quantitative purity analysis | A single major peak indicating high purity (>95%). |
| FT-IR | Functional group identification | Characteristic absorption bands for C=O (ketone), N-H (secondary amine hydrochloride), and aromatic C-H bonds. |
| Melting Point | Physical property determination | A sharp melting point range, indicative of purity. |
Potential Pharmacological Profile and Screening Cascade
The structural motifs of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride suggest potential interactions with various biological targets, particularly within the central nervous system (CNS). The piperidine ring is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The pyridinyl-methanone core can be found in inhibitors of various enzymes.
Hypothetical Biological Targets
-
Dopamine and Serotonin Receptors: The piperidine scaffold is present in many antipsychotics and antidepressants that target these receptors.
-
Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring is a core component of nicotine, the endogenous ligand for nAChRs.
-
Monoamine Oxidase (MAO): Certain pyridine derivatives are known to inhibit MAO, an enzyme involved in neurotransmitter metabolism.
-
Histamine Receptors: The piperidine ring is also found in many antihistamines.
Proposed Pharmacological Screening Workflow
Caption: A typical workflow for pharmacological characterization of a novel compound.
Experimental Protocol: In Vitro Receptor Binding Assay
This protocol outlines a general competitive radioligand binding assay, a common first step in determining the affinity of a new compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., human D₂ dopamine receptor).
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compound (Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride) at various concentrations.
-
Non-specific binding control (e.g., Haloperidol).
-
Assay buffer.
-
96-well filter plates.
-
Scintillation cocktail and microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various dilutions, the radioligand at a fixed concentration (typically at its Kd), and the cell membranes.
-
For total binding wells, add only buffer, radioligand, and membranes.
-
For non-specific binding wells, add buffer, radioligand, membranes, and a high concentration of the non-specific binding control.
-
Incubate the plate at a specified temperature for a defined period to reach equilibrium.
-
Harvest the membranes onto the filter plates using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride represents a research chemical with potential for further investigation in drug discovery. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is robust and relies on well-established chemical transformations. The suggested analytical and pharmacological protocols provide a clear path for researchers to begin their exploration of this compound. Future work should focus on executing the proposed synthesis, confirming the structure and purity of the compound, and performing broad pharmacological screening to identify its primary biological targets. Subsequent structure-activity relationship (SAR) studies could then be initiated to optimize its potency and selectivity for any identified targets of interest.
References
-
Kozikowski, A. P., & Johnson, K. M. (2009). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 14(3), 1186–1215. [Link][3]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-piperidones. Retrieved January 26, 2026, from [Link][4]
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Mild and Inexpensive Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
Sources
Application Note: A Robust LC-MS/MS Method for the Analysis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive and robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective analysis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. This compound, featuring both piperidine and pyridine moieties, presents analytical challenges due to its polarity. The described protocol provides a validated starting point for researchers requiring accurate quantification and identification, covering everything from the foundational physicochemical properties and experimental rationale to a step-by-step laboratory procedure and data analysis framework.
Introduction and Scientific Rationale
Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is a heterocyclic compound incorporating a basic piperidine ring and an aromatic pyridine ring linked by a carbonyl group. Such structures are common scaffolds in medicinal chemistry and pharmaceutical development.[1] Accurate and reliable quantification is paramount for purity assessments, stability studies, and pharmacokinetic analyses.
The primary analytical challenge for this molecule is its high polarity, which can lead to poor retention on traditional reversed-phase (RP) chromatography columns.[2] Furthermore, the basic nature of the two nitrogen atoms requires careful mobile phase optimization to achieve symmetric peak shapes and prevent unwanted interactions with the stationary phase.[3][4]
This guide addresses these challenges by employing a standard C18 stationary phase with an acidified mobile phase. The rationale is twofold:
-
Chromatography: The use of an acidic modifier like formic acid protonates the basic nitrogen atoms on the analyte, ensuring it is in a single ionic state. Simultaneously, it neutralizes residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing for basic compounds.[3][5]
-
Mass Spectrometry: The protonated nature of the analyte in the acidic mobile phase makes it ideal for positive mode Electrospray Ionization (ESI+), leading to a strong signal for the protonated molecule [M+H]⁺. Tandem MS (MS/MS) is then used for its unparalleled selectivity and sensitivity, monitoring a specific fragmentation pathway from the precursor ion to a product ion.
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is the foundation of any successful analytical method.
| Property | Value | Source / Comment |
| Chemical Name | Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride | - |
| Structure | ![]() | Structure of the free base |
| Molecular Formula | C₁₁H₁₅ClN₂O | [6] |
| Molecular Weight | 226.71 g/mol | [6] |
| Free Base Formula | C₁₁H₁₄N₂O | Calculated |
| Free Base Exact Mass | 190.1106 Da | Calculated |
| Target Precursor Ion | [M+H]⁺ | Calculated for ESI(+) MS |
| m/z of Precursor Ion | 191.1179 | Calculated from Free Base Exact Mass |
Experimental Workflow and Protocol
The following protocol is a self-validating system designed for reproducibility and accuracy. It moves from sample preparation through to data acquisition.
Experimental Workflow Diagram
Part A: Standard and Sample Preparation Protocol
Causality: All glassware must be meticulously clean to avoid contamination. Using high-purity, LC-MS grade solvents is critical to prevent the introduction of interfering ions or particulates that could clog the system.
-
Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 2.0 mg of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride standard.
-
Transfer the solid to a 2.0 mL volumetric flask.
-
Dissolve and bring to volume with LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. This is your Primary Stock .
-
-
Working Stock Solution (10 µg/mL):
-
Pipette 100 µL of the Primary Stock into a 10 mL volumetric flask.
-
Bring to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This is your Working Stock .
-
-
Calibration Standards (e.g., 1 - 1000 ng/mL):
-
Perform serial dilutions from the Working Stock using 50:50 Acetonitrile/Water as the diluent to prepare a series of calibration standards. A typical range would include 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare at least three levels of QC samples (low, mid, high) from the Working Stock using a separate dilution scheme from the calibration standards to ensure independent verification.
-
Part B: LC-MS/MS Instrumental Conditions
Causality: The gradient elution allows for the effective separation of the polar analyte from any potential early-eluting impurities and ensures the column is cleaned of less polar components before the next injection. The MS parameters are selected to specifically isolate the analyte's precursor ion and a stable, high-intensity fragment, maximizing selectivity.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for small molecules, offering good efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier improves peak shape and ionization.[7] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Minimizes peak distortion from sample solvent. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Gradient | 5% B to 95% B over 3 min | A standard starting gradient for method development. |
| Hold at 95% B for 1 min | ||
| Return to 5% B over 0.1 min | ||
| Equilibrate at 5% B for 1 min |
| Run Time | 5.1 minutes | Allows for separation and column re-equilibration. |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms readily accept a proton. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
| Precursor Ion (m/z) | 191.1 | Corresponds to the [M+H]⁺ of the free base. |
| Product Ion (m/z) | To be determined (e.g., ~122.1) | Requires optimization via infusion and CID. A likely fragment would be the pyridinoyl cation after cleavage of the piperidine ring. |
| Collision Energy | To be determined | Must be optimized to maximize product ion signal. |
| Gas Temp. | 325 °C | Optimized for efficient desolvation. |
| Gas Flow | 10 L/min | Optimized for efficient desolvation. |
| Nebulizer | 45 psi | Creates a fine aerosol for efficient ionization. |
| Capillary Voltage | 3500 V | Drives the electrospray process. |
System Suitability and Data Analysis
For the method to be considered valid, it must meet predefined system suitability criteria.
-
Calibration Curve: The calibration curve should be linear with a coefficient of determination (R²) of ≥ 0.99.
-
Peak Shape: The chromatographic peak should be symmetrical, with a tailing factor (Asymmetry factor) between 0.8 and 1.5.
-
Precision & Accuracy: The calculated concentrations of the QC samples should be within ±15% of their nominal value (±20% for the lower limit of quantification).
Mechanistic Insights & Troubleshooting
-
Poor Peak Shape (Tailing): If significant tailing is observed, it is likely due to secondary interactions with the stationary phase.[4] Increasing the formic acid concentration (e.g., to 0.2%) or adding a small amount of ammonium formate (e.g., 5-10 mM) to the mobile phase can often mitigate this issue.[5]
-
Low Retention: As a polar compound, retention on a C18 column may be minimal.[2] If the analyte elutes too close to the void volume, consider using an "Aqueous C18" (AQ-C18) column designed for highly aqueous mobile phases or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8]
-
MS Fragmentation: During method development, infuse a standard solution directly into the mass spectrometer to determine the optimal product ions. The fragmentation of piperidine and pyridine derivatives in ESI-MS/MS is well-documented.[9][10][11] Common fragmentation pathways involve cleavage at the bonds alpha to the nitrogen atoms or cleavage on either side of the carbonyl group.[9]
References
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1520212, Piperidin-4-yl(pyrrolidin-1-yl)methanone. Retrieved from [Link]
-
BIOSYNCE (n.d.). (4-Chlorophenyl)(piperidin-4-yl)methanone hydrochloride CAS 55695-51-7. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 107256-31-5. Retrieved from [Link]
-
Phenomenex (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
-
ResearchGate (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]
-
LCGC North America (2019). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
-
Agilent Technologies (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
Chromatography Online (2008). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Advanced Materials Technology (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]
-
Wikipedia (n.d.). NLX-204. Retrieved from [Link]
-
Agilent Technologies (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Chromatography Forum (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]
-
PubMed (2012). LC-MS metabolomics of polar compounds. Retrieved from [Link]
-
Wiley Online Library (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]
-
SIELC Technologies (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 1520158, (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone. Retrieved from [Link]
-
ResearchGate (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]
-
MDPI (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
Sources
- 1. NLX-204 - Wikipedia [en.wikipedia.org]
- 2. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. sielc.com [sielc.com]
- 6. scbt.com [scbt.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. hplc.eu [hplc.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances [mdpi.com]
Application Notes & Protocols: Handling and Storage of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the proper handling, storage, and solution preparation of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. As a compound often utilized in discovery and development phases, maintaining its integrity is paramount for ensuring experimental reproducibility and accuracy. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions.
Compound Profile and Physicochemical Characteristics
Understanding the inherent properties of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is the foundation of its correct handling. As a hydrochloride salt, it possesses characteristics that demand specific laboratory practices.
Key Inferred Properties:
-
Hygroscopicity: Hydrochloride salts of organic bases are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This can lead to changes in the physical state (from a free-flowing powder to a sticky or clumpy solid), alter the compound's effective weight, and potentially initiate chemical degradation through hydrolysis.[1][2]
-
Light Sensitivity: Many complex organic molecules are susceptible to photodegradation. Exposure to light, particularly UV wavelengths, can provide the energy to break chemical bonds, leading to the formation of impurities.
-
Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to heat can accelerate degradation pathways. Storage conditions should be optimized to minimize thermal stress.
Table 1: Physicochemical Data
| Property | Value | Source / Notes |
|---|---|---|
| IUPAC Name | (Piperidin-4-yl)(pyridin-3-yl)methanone;hydrochloride | - |
| Molecular Formula | C₁₁H₁₅ClN₂O | Inferred from structure |
| Molecular Weight | 226.70 g/mol | Inferred from structure |
| Appearance | - | Typically a white to off-white solid. Must be confirmed upon receipt. |
| Solubility | - | Must be determined experimentally. High likelihood of solubility in water, DMSO, and ethanol. |
| Melting Point | - | Must be determined experimentally. |
Critical Safety and Hazard Communication
All laboratory work must begin with a thorough safety assessment. While this document provides guidance, it is not a substitute for a substance-specific Safety Data Sheet (SDS).
Core Principle: The Primacy of the SDS Before any handling, the researcher must obtain and review the Safety Data Sheet provided by the supplier. The SDS contains critical information regarding hazards, personal protective equipment (PPE), first aid measures, and spill response.
Standard Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or ventilated balance enclosure, a properly fitted respirator (e.g., N95) is recommended to prevent inhalation.
Caption: General workflow for safe handling of chemical compounds.
Long-Term and Short-Term Storage Protocols
The primary goal of storage is to maintain the compound's chemical identity and purity by protecting it from environmental factors.[3]
Table 2: Recommended Storage Conditions
| Condition | Parameter | Rationale & Best Practices |
|---|---|---|
| Temperature | 2-8°C or -20°C | Refrigerated or frozen conditions slow down chemical degradation. -20°C is preferred for long-term storage (>6 months). Avoid freeze-thaw cycles for solutions. |
| Atmosphere | Dry / Inert | To combat hygroscopicity, store in a desiccator with an active desiccant (e.g., silica gel) or under an inert gas (Argon or Nitrogen).[1] |
| Light | Protected from Light | Store the primary container within a secondary, opaque container or in a dark cabinet. Use amber vials for aliquots and solutions.[3] |
| Container | Tightly Sealed | Use vials with high-quality, airtight seals (e.g., PTFE-lined caps) to prevent moisture ingress and atmospheric exchange.[3] |
Caption: Decision tree for determining appropriate storage conditions.
Laboratory Weighing and Handling Protocol
Due to its likely hygroscopic nature, minimizing atmospheric exposure during weighing is critical.
Protocol 4.1: High-Integrity Weighing in an Inert Atmosphere
This is the gold-standard method for ensuring compound integrity.
-
Preparation: Transfer the sealed primary container, spatulas, and weighing vessels into a glove box antechamber. Ensure the glove box atmosphere has low oxygen and moisture levels (<10 ppm).[3]
-
Equilibration: Allow the container to equilibrate to the glove box temperature for at least 30 minutes before opening to prevent condensation.
-
Aliquotting: Open the primary container inside the glove box. Quickly transfer the desired amount of powder into a pre-tared, sealable weighing vessel (e.g., a vial).
-
Sealing: Tightly seal both the new aliquot vial and the primary stock container before removing them from the inert atmosphere.
-
Final Weighing: Remove the sealed aliquot vial from the glove box and perform the final, precise weight measurement on an analytical balance. The seal prevents moisture uptake during this brief step.
Protocol 4.2: Expedited Weighing in Ambient Atmosphere
This method is acceptable for less sensitive applications where speed is critical to minimize moisture absorption.
-
Preparation: Have all necessary tools ready: a clean, dry spatula, a pre-tared weighing vessel, and a logbook.
-
Equilibration: Allow the sealed container to warm to room temperature for at least 30 minutes before opening. This is a critical step to prevent water condensation on the cold powder.
-
Weighing: Briefly open the container, remove the approximate amount of solid needed, and immediately reseal the stock bottle. Work efficiently to minimize the time the stock container is open.
-
Record: Record the weight. Proceed immediately to the dissolution step. Do not leave the weighed, unsealed powder on the balance.
Preparation of Stock Solutions
Accurate solution preparation is fundamental to any experiment. The most common method is by molarity.[4][5]
Protocol 5.1: Gravimetric Preparation of a Molar Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common scenario in drug discovery.
-
Calculation: Determine the mass of the compound required.
-
Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Example (for 10 mL of 10 mM stock): Mass = (0.010 mol/L) × (0.010 L) × (226.70 g/mol ) = 0.002267 g = 2.27 mg
-
-
Weighing: Accurately weigh 2.27 mg of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride using the appropriate handling protocol from Section 4. Transfer the solid to a new, appropriately sized vial (e.g., a 4 mL glass vial).
-
Dissolution: a. Add the desired solvent (e.g., high-purity DMSO) to the vial containing the solid, aiming for approximately 80-90% of the final volume (in this case, ~0.8-0.9 mL for a final volume of 1.0 mL, assuming the final volume is 1.0 mL after weighing 2.27mg and dissolving). b. Cap the vial and vortex thoroughly. If the solid does not dissolve readily, sonication in a water bath for 5-10 minutes can be effective. c. Visually inspect the solution against a light source to ensure all solid material has dissolved completely. d. Carefully add solvent to reach the final desired volume. If high precision is required, this should be done in a Class A volumetric flask.[5]
-
Labeling and Storage: a. Clearly label the vial with the compound name, concentration, solvent, date, and your initials. b. For storage, divide the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. c. Store the aliquots protected from light at -20°C or -80°C.
References
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
ChemicalRegister. Piperidin-4-yl-carbamic acid allyl ester,PIPERIDIN-4-YL-CARBAMIC ACID ALLYL ESTER HYDROCHLORIDE Suppliers & Manufacturers. [Link]
-
University of Rochester, Department of Chemistry. How to Store Reagents. [Link]
-
Unknown. Preparation of Solutions. [Link]
-
Lee, J. Y., & Lee, E. H. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC, NIH. [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. [Link]
- Google Patents. (2010).
-
Fisher Scientific. Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2023). Preparation of Standard HCl Solution. [Link]
Sources
- 1. How To [chem.rochester.edu]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. flinnsci.com [flinnsci.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Technical Support Center: Synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride
Welcome to the technical support guide for the synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations for potential issues and offer field-tested solutions to streamline your experimental workflow.
I. Synthetic Strategy Overview
The most reliable and scalable synthesis of (Piperidin-4-yl)(pyridin-3-yl)methanone hydrochloride involves a three-stage process:
-
Preparation of Key Intermediates : This involves protecting the piperidine nitrogen, typically with a tert-butoxycarbonyl (Boc) group, and activating the carboxylic acid as a Weinreb amide. This specific amide is crucial for controlling reactivity in the subsequent step.
-
Controlled C-C Bond Formation : A Grignard reaction between the N-Boc-piperidine Weinreb amide and 3-pyridylmagnesium bromide forms the ketone core. The Weinreb amide ensures the reaction stops cleanly at the ketone stage, preventing over-addition.
-
Deprotection and Salt Formation : The final step involves the acidic removal of the Boc protecting group, which simultaneously protonates the basic nitrogen atoms to yield the desired hydrochloride salt.
The entire workflow is visualized below.
Caption: Overall synthetic workflow for the target compound.
II. Frequently Asked Questions & Troubleshooting
This section addresses common problems in a question-and-answer format, focusing on specific experimental stages.
Part A: Starting Materials & Reagent Preparation
Q1: My formation of 3-pyridylmagnesium bromide is sluggish, has a low yield, or fails to initiate entirely. What's going wrong?
A: The formation of Grignard reagents from halogenated pyridines can be notoriously difficult compared to their benzene-ring counterparts.[1][2] Several factors are critical:
-
Magnesium Activation: The magnesium turnings must be scrupulously clean and dry. Surface oxides will prevent the reaction. Pre-activation by stirring the dry magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane until the color dissipates is highly recommended.
-
Absolute Anhydrous Conditions: Pyridyl Grignard reagents are highly sensitive to moisture.[3] Ensure all glassware is oven-dried, and all solvents (like THF or diethyl ether) are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use a syringe to transfer reagents under an inert atmosphere (Argon or Nitrogen).
-
Initiation: The reaction can have a long induction period. Gentle warming with a heat gun may be necessary to start it, but be prepared to cool the flask in an ice bath, as the reaction can become highly exothermic once initiated.
-
Side Reactions: A common side reaction is homocoupling (Wurtz-type reaction) to form 3,3'-bipyridine, which can reduce your yield of the desired Grignard reagent. This is often exacerbated by high temperatures.
Q2: Why is it necessary to protect the piperidine nitrogen, and is the Boc group the best choice?
A: The secondary amine on the piperidine ring is both basic and nucleophilic. If left unprotected, it would rapidly quench the highly basic Grignard reagent, consuming at least one equivalent and preventing the desired C-C bond formation.
The tert-butoxycarbonyl (Boc) group is an ideal choice for this synthesis for several reasons:
-
Stability: It is completely stable to the basic and nucleophilic conditions of the Grignard reaction.
-
Easy Removal: It can be removed under acidic conditions, which conveniently aligns with the final step of forming the hydrochloride salt.[4][5]
-
Clean Byproducts: The byproducts of Boc deprotection are isobutylene and carbon dioxide, which are volatile and easily removed.[5]
Q3: What is a Weinreb amide, and why is it superior to using an acid chloride or an ester for this reaction?
A: A Weinreb amide is an N-methoxy-N-methyl amide. Its superiority lies in its ability to prevent the common problem of over-addition in Grignard reactions.[6]
-
Standard Reagents (Acid Chlorides/Esters): When a Grignard reagent adds to an acid chloride or ester, it forms a ketone. This ketone is often more reactive than the starting material, leading to a second Grignard addition and the formation of an undesired tertiary alcohol byproduct.[7]
-
Weinreb Amide Mechanism: The Grignard reagent adds to the Weinreb amide to form a stable, five-membered chelate with the magnesium ion. This intermediate is stable at the reaction temperature and does not collapse to a ketone until the acidic workup is performed. By the time the ketone is formed, no active Grignard reagent remains, thus preventing over-addition.
Caption: Weinreb amide mechanism preventing over-addition.
Part B: Grignard Coupling & Deprotection
Q4: My Grignard coupling reaction yield is very low, even with a successfully formed Grignard reagent. What are the likely causes?
A: Low coupling yield can stem from several issues:
-
Incorrect Stoichiometry: Ensure you have accurately quantified your Grignard reagent. A simple titration (e.g., with a known concentration of I₂) can be more reliable than assuming a 100% yield from 3-bromopyridine. Use a slight excess (1.1-1.3 equivalents) of the Grignard reagent.
-
Temperature Control: The addition of the Weinreb amide to the Grignard solution should be done at a low temperature (e.g., 0 °C or -20 °C) to minimize side reactions. After the addition, the reaction is typically allowed to warm to room temperature slowly.
-
Inefficient Quenching/Workup: The acidic workup is critical for hydrolyzing the chelated intermediate. Ensure you add a sufficient amount of acid (e.g., 1M HCl or saturated aq. NH₄Cl) and stir vigorously until all solids dissolve. If the product is partially water-soluble, multiple extractions with an organic solvent will be necessary.
Q5: The final product is a sticky oil or gum and will not crystallize as the hydrochloride salt. What can I do?
A: This is a common purification problem, usually indicating impurities.
-
Purity Check: Before attempting salt formation, analyze the crude free-base by TLC or LC-MS. If significant impurities are present, purification by column chromatography is necessary. The free-base is less polar and easier to handle on silica gel than the salt.
-
Water Content: The presence of water can inhibit crystallization. Ensure your product is anhydrous before adding the HCl solution. This can be achieved by drying the organic solution of the free-base over Na₂SO₄ or MgSO₄ and thoroughly removing the solvent under vacuum.
-
Solvent Choice for Precipitation: The choice of solvent for salt formation is critical. A common and effective method is to dissolve the purified free-base in a minimal amount of a solvent in which the salt is soluble (like isopropanol or methanol) and then add a solution of HCl in a solvent in which the salt is insoluble (like diethyl ether or dioxane). Adding an anti-solvent (like ether or heptane) can help induce precipitation.
-
Trituration: If an oil forms, try cooling it on an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, you can triturate the oil with a non-polar solvent (like diethyl ether or hexane) to wash away impurities and potentially solidify the product.
Q6: My Boc-deprotection step is incomplete. How can I drive it to completion?
A: Incomplete deprotection is usually a matter of reaction conditions.
-
Acid Strength and Equivalents: Use a strong acid like trifluoroacetic acid (TFA) in DCM, or a 4M solution of HCl in dioxane. Ensure you are using a significant excess of acid (at least 3-4 equivalents, but often the acid is used as the solvent).
-
Reaction Time: While deprotection can be fast (30-60 minutes), some sterically hindered or less reactive substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Scavengers: The tert-butyl cation formed during deprotection can sometimes cause side reactions (e.g., alkylation of electron-rich aromatics). While less of a concern here, adding a scavenger like anisole or triethylsilane can be beneficial in sensitive systems.
III. Key Experimental Protocols & Data
Protocol 1: Preparation of N-Boc-piperidine Weinreb Amide
-
Dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a coupling agent, such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Perform an aqueous workup, washing sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be purified by column chromatography if necessary.
Protocol 2: Boc Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected ketone (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Cool the solution to 0 °C.
-
Slowly add a 4M solution of HCl in 1,4-dioxane (4.0-5.0 eq) dropwise with vigorous stirring.
-
A precipitate should begin to form. Allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
If precipitation is slow, add an anti-solvent like diethyl ether or hexane to complete the process.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to obtain the final hydrochloride salt.
Table 1: Summary of Reaction Parameters
| Step | Key Reagents | Stoichiometry (eq) | Solvent | Temp (°C) | Typical Time (h) | Typical Yield (%) |
| Weinreb Amide Formation | N-Boc-piperidine-4-COOH | 1.0 | DCM / DMF | 0 to RT | 12 - 16 | 85 - 95% |
| Coupling Agent (HATU) | 1.1 | |||||
| Grignard Formation | 3-Bromopyridine | 1.0 | THF / Et₂O | RT to Reflux | 1 - 3 | 60 - 80% |
| Magnesium Turnings | 1.2 | |||||
| Grignard Coupling | Weinreb Amide | 1.0 | THF / Et₂O | 0 to RT | 2 - 4 | 70 - 85% |
| 3-Pyridylmagnesium bromide | 1.2 | |||||
| Deprotection / Salt Formation | N-Boc Ketone | 1.0 | Dioxane / EtOAc | 0 to RT | 1 - 3 | 90 - 98% |
| 4M HCl in Dioxane | 4.0 - 5.0 |
IV. References
-
Pyridine Synthesis - Organic Chemistry Portal. Provides a general overview of methods for synthesizing substituted pyridines. [Online]. Available: [Link]
-
Piperidine Synthesis - DTIC. Reviews various methods for the synthesis of the piperidine ring system. [Online]. Available: [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 2021. Discusses synthesis and purification of related piperidone structures. [Online]. Available: [Link]
-
Hyma Synthesis Pvt. Ltd. Lists related chemical intermediates, indicating commercial relevance. [Online]. Available: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. A comprehensive review on the synthesis of piperidine-containing compounds. [Online]. Available: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Details on the application and removal of the Boc protecting group. [Online]. Available: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Explains the reactivity of Grignard reagents with various functional groups, including the over-addition problem with esters. [Online]. Available: [Link]
-
Theoretical Synthesis of 4-Piperidone/Piperidine - Sciencemadness Discussion Board. Forum discussion on related synthetic routes. [Online]. Available: [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Angewandte Chemie. Discusses the unique challenges of using pyridyl nucleophiles in coupling reactions. [Online]. Available: [Link]
-
The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine - ResearchGate. A specific study on the formation of 3-pyridylmagnesium bromide. [Online]. Available: [Link]
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Describes advanced methods for pyridine synthesis. [Online]. Available: [Link]
-
Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. A patent describing a related synthesis using a Weinreb amide and Grignard reagent. [Online]. Available:
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - ACS Publications. Discusses factors influencing the efficiency of Boc deprotection. [Online]. Available: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - Journal of the American Chemical Society. Highlights modern approaches to substituted piperidines. [Online]. Available: [Link]
-
Reaction of pyridine N‐oxides with Grignard reagents - ResearchGate. Provides context on the reactivity of pyridine derivatives with Grignard reagents. [Online]. Available: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. A guide to common amine protecting groups, including Boc. [Online]. Available: [Link]
-
Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. Patent literature on the synthesis of related Boc-protected piperidines. [Online]. Available:
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - ACS Publications. Discusses reactivity of Grignard reagents with pyridine derivatives. [Online]. Available: [Link]
-
Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry. General organic synthesis techniques that can be relevant. [Online]. Available: [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange - ResearchGate. Details modern methods for generating pyridyl Grignard reagents. [Online]. Available: [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - JACS. Advanced synthetic methods for related structures. [Online]. Available: [Link]
-
1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid - PubChem. Database entry for a key starting material. [Online]. Available: [Link]
-
To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine... Discusses practical challenges in using pyridyl Grignard reagents. [Online]. Available: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups - Reddit. Community discussion on practical aspects of Boc deprotection. [Online]. Available: [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. An overview of the use of Boc protecting groups in synthesis. [Online]. Available: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative... - PMC NIH. Provides examples of multi-step syntheses involving heterocyclic compounds. [Online]. Available: [Link]
-
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride - PubChem. Database entry for a structurally related final product. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 21970-14-9: 3-Pyridylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Side Product Formation in Piperidine-Pyridine Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with side product formation during the synthesis of piperidine-pyridine scaffolds. As a key structural motif in medicinal chemistry, achieving high yields and purity in these coupling reactions is paramount.[1][2] This document provides in-depth, field-proven insights into common issues, their mechanistic origins, and robust strategies for mitigation.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the common challenges and foundational principles of piperidine-pyridine coupling reactions, particularly the Buchwald-Hartwig amination.
Q1: What are the most common side products in palladium-catalyzed piperidine-pyridine coupling, and why do they form?
Answer: The formation of side products is a frequent issue that arises from competing reaction pathways that divert intermediates from the main catalytic cycle. The primary side products include:
-
Homocoupling of the Pyridine Halide: This results in the formation of a symmetrical bipyridine. It often occurs when the transmetalation step is slow or when oxygen is present in the reaction, leading to the oxidative coupling of organometallic intermediates.[3][4]
-
Hydrodehalogenation: The pyridine halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by various factors, including the presence of a hydride source (e.g., from the solvent or base) or through a competing catalytic cycle involving β-hydride elimination.
-
Catalyst Deactivation/Decomposition: The active Pd(0) catalyst can be sensitive and may decompose into inactive palladium black, especially at high temperatures or if the ligand is not robust enough to stabilize it. This leads to incomplete conversion and low yields.
-
Side Reactions of the Base: Strong bases can sometimes react with the starting materials or the solvent, especially at elevated temperatures. For instance, using a base that is too strong with a substrate containing a labile functional group can lead to undesired side reactions.[5]
Understanding the primary catalytic cycle is key to diagnosing these issues.
Caption: The catalytic cycle of Buchwald-Hartwig amination and key side reaction pathways.
Q2: How does the choice of catalyst, ligand, and base critically influence side product formation?
Answer: The selection of these three components is arguably the most critical factor in controlling the outcome of a cross-coupling reaction.
-
Catalyst/Ligand System: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings like those involving pyridines, bulky, electron-rich phosphine ligands are often required.
-
Bulky Ligands (e.g., XPhos, SPhos, RuPhos) promote the final reductive elimination step, which is often the rate-limiting step for product formation.[6][7] This acceleration helps to outcompete decomposition pathways and side reactions.
-
Electron-Rich Ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step.[7]
-
Bite Angle (in bidentate ligands) influences the geometry around the metal center and can significantly affect the rate of reductive elimination versus side reactions like β-hydride elimination.[8]
-
-
Base: The base serves multiple roles, primarily to deprotonate the piperidine nitrogen, making it a more effective nucleophile, and to neutralize the acid (HX) generated during the reaction. The choice of base is a delicate balance:
-
Strong Bases (e.g., NaOtBu, LiHMDS) are often necessary for less reactive amines or aryl chlorides but can promote side reactions if the substrates are sensitive.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃) are preferred for substrates with base-labile functional groups to avoid side product creation.[5] The insolubility of carbonate bases can sometimes lead to slower, more controlled reactions.
-
Q3: What is the "2-pyridyl problem," and how can it be managed?
Answer: The "2-pyridyl problem" refers to the notoriously poor reactivity of 2-substituted pyridines in cross-coupling reactions.[3][9] This is primarily due to the nitrogen atom at the 2-position, which can act as a chelating ligand for the palladium catalyst. This coordination can stabilize intermediates, hinder the desired reaction steps (like reductive elimination), or even deactivate the catalyst altogether.[10]
Strategies to Overcome the 2-Pyridyl Problem:
-
Use of Pyridine N-Oxides: A highly effective strategy involves converting the pyridine to its corresponding N-oxide. The N-oxide functionality prevents chelation to the catalyst and strongly activates the 2-position for C-H activation or direct arylation.[11] The N-oxide can be easily removed in a subsequent step to yield the desired 2-substituted pyridine.
-
Careful Ligand Selection: Using very bulky monodentate ligands can create enough steric hindrance around the palladium center to disfavor the chelation of the pyridine nitrogen, allowing the cross-coupling to proceed.
-
Alternative Coupling Partners: Instead of traditional boronic acids, which can be unstable for 2-pyridyl derivatives, using potassium pyridine-trifluoroborates or organozinc reagents (in Negishi coupling) can sometimes provide better results.[12]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and solving specific experimental issues.
Problem 1: High amount of pyridine homocoupling product (bipyridine) is observed.
-
Primary Cause: The presence of oxygen in the reaction vessel is a major contributor to homocoupling.[4] Oxygen can facilitate the oxidative coupling of two organopalladium intermediates. Alternatively, if the rate of transmetalation (the step where the amine displaces the halide on the palladium complex) is slow, the oxidative addition intermediate may have a longer lifetime, increasing the probability of homocoupling.
-
Troubleshooting & Mitigation Protocol:
-
Ensure Rigorous Degassing: Solvents must be thoroughly degassed before use. The most effective method is a "freeze-pump-thaw" cycle performed at least three times. For routine work, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is essential.
-
Inert Atmosphere: The reaction vessel must be purged of air. Evacuate the sealed flask and backfill with an inert gas. Repeat this cycle three times before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature may slow down the homocoupling pathway more than the desired cross-coupling.
-
Ligand Choice: Some ligands are more prone to promoting homocoupling. If using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich ligand like SPhos or XPhos, which can accelerate the desired C-N coupling pathway.[12]
-
-
Problem 2: Significant formation of dehalogenated pyridine is detected.
-
Primary Cause: Hydrodehalogenation (HDH) occurs when the aryl halide is reduced instead of coupled. This can happen if there is a source of hydride in the system. Common sources include moisture, certain batches of solvents (like THF, which can contain peroxides and subsequently generate H₂), or the amine or base itself. Mechanistically, it can also arise from a competing catalytic cycle involving β-hydride elimination from certain intermediates.
-
Troubleshooting & Mitigation Protocol:
-
Use Anhydrous Reagents and Solvents: Ensure all solvents are freshly distilled from an appropriate drying agent or use high-purity anhydrous solvents from a commercial supplier. Dry the base (e.g., K₂CO₃) in an oven before use.
-
Screen Different Bases: Some bases are more prone to promoting HDH. If you are using a strong alkoxide base like NaOtBu, consider switching to a carbonate (Cs₂CO₃, K₂CO₃) or phosphate (K₃PO₄) base, which are less likely to act as hydride sources.
-
Re-evaluate the Ligand: The ligand can influence the propensity for HDH. Ligands that accelerate reductive elimination can help the desired product to form before HDH can occur. A ligand screening study is often warranted.
-
Problem 3: Low yield with recovery of unreacted starting materials.
-
Primary Cause: This classic symptom points towards an issue with catalyst activity or stability. The catalyst may not be entering the catalytic cycle efficiently (poor activation) or may be deactivating and precipitating as palladium black during the reaction. Poor solubility of reagents can also prevent the reaction from proceeding.[13]
-
Troubleshooting & Mitigation Protocol:
-
Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a commercially available pre-catalyst. Pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G4) are air-stable Pd(II) complexes that reliably generate the active Pd(0) species under reaction conditions, leading to more reproducible results.[6]
-
Solvent and Temperature Optimization:
-
Solubility Check: Ensure all starting materials are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider switching to a different solvent (e.g., from dioxane to toluene or CPME).[13] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the catalyst.[13]
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. If palladium black is observed, try running the reaction at a lower temperature (e.g., 80-100 °C instead of >110 °C).
-
-
Check Reagent Purity: Impurities in starting materials, particularly the aryl halide, can act as catalyst poisons. Purify starting materials if their quality is uncertain.
-
Caption: A general troubleshooting workflow for low-yield reactions.
Data & Protocols
Table 1: Ligand Selection Guide for Challenging Aminations
| Ligand | Type | Key Characteristics | Best For... | Potential Issues |
| XPhos | Monodentate Biarylphosphine | Very bulky, electron-rich. | General-purpose for difficult couplings, including heteroaryl amines.[6] | Can be expensive. |
| SPhos | Monodentate Biarylphosphine | Similar to XPhos, highly active. | Often successful for N-arylation of 2-aminopyridines.[12] | Performance can be substrate-dependent. |
| RuPhos | Monodentate Biarylphosphine | Ferrocenyl-based, very bulky. | Effective for sterically hindered substrates.[6] | May require screening against other ligands. |
| BINAP | Bidentate Biarylphosphine | Chiral ligand with a defined bite angle. | Can be effective in specific cases, sometimes offering unique selectivity.[6] | Less general-purpose than monodentate ligands for this application. |
Experimental Protocol: General Procedure for Minimizing Side Products in Piperidine-Pyridine Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization for specific substrates.
Reagents & Equipment:
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)
-
Pyridine halide (1.0 equiv)
-
Piperidine derivative (1.1-1.3 equiv)
-
Base (e.g., NaOtBu or K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Ar or N₂).
Procedure:
-
Vessel Preparation: Place a stir bar in a Schlenk flask. Seal the flask, and then evacuate and backfill with inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium pre-catalyst, the base, the pyridine halide, and the piperidine derivative to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.
-
Degassing (Final): For particularly sensitive reactions, the reaction mixture can be subjected to one final freeze-pump-thaw cycle. Alternatively, sparge the solution with inert gas for 5-10 minutes.
-
Reaction: Seal the flask tightly and place it in a pre-heated oil bath (typically 80-110 °C). Stir vigorously for the duration of the reaction (monitor by TLC, LC-MS, or GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. [Link]
-
Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]
-
Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14257–14263. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1942. [Link]
-
Gill, M. T., et al. (2025). Synthesis of α‐Aryl and α‐Heteroaryl 4‐Silyloxy Piperidines via a One‐Pot Negishi Cross‐Coupling Approach. Chemistry – A European Journal, 31(31), e202500863. [Link]
-
L'Homme, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Bagi, P., et al. (2015). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. Tetrahedron Letters, 56(36), 5126-5129. [Link]
-
Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]
-
Douglas, C. J., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 82(21), 11409–11422. [Link]
-
Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444–13461. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dong, G., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Singh, R., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 83(15), 8234–8247. [Link]
-
Campeau, L.-C., et al. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(2), 581–590. [Link]
-
Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 5038–5041. [Link]
-
L'Homme, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Gök, Y., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(6), 7996–8010. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]
-
Reddit. (2024). BH amination side products and purification. r/chemistry. [Link]
-
ResearchGate. (n.d.). Coupling outcomes for pyridines. ResearchGate. [Link]
-
MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. Molecules, 29(3), 689. [Link]
-
Beneteau, R., et al. (2017). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 22(12), 2125. [Link]
-
RSC Advances. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 18715-18733. [Link]
-
Krska, S. W., et al. (2008). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 10(14), 3029–3032. [Link]
-
Gill, M. T., et al. (2025). Synthesis of α-Aryl and α-Heteroaryl 4-Silyloxy Piperidines via a One-Pot Negishi Cross-Coupling Approach. Chemistry – A European Journal, 31(31), e202500863. [Link]
-
RSC Advances. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13, 18715-18733. [Link]
-
Sharma, A., & Kumar, V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5247-5271. [Link]
-
Merck & Co., Inc. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
Sources
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thermofishersci.in [thermofishersci.in]
- 8. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride
Welcome to the technical support center for Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride (CAS No. 1004529-41-2). This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable research compound.[1][2][3] The unique bifunctional nature of this molecule, containing both a piperidine and a pyridine ring, presents specific challenges that require a nuanced approach to achieve high purity.
This document moves beyond standard protocols to explain the chemical principles behind the purification strategies, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and purification of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
Q1: Why is my isolated product a sticky solid or oil, even after solvent removal?
A: This is a classic sign of hygroscopicity. Hydrochloride salts of amines are frequently hygroscopic, meaning they readily absorb moisture from the atmosphere. This can make the compound difficult to handle and weigh accurately. For moisture-sensitive reactions, it is crucial to dry the compound rigorously under a high vacuum, possibly with a desiccant like phosphorus pentoxide, before use.[4]
Q2: My compound has developed a yellow or brownish tint upon storage. Is it degrading?
A: Yes, this discoloration is likely due to oxidation. Piperidines, particularly in their free base form but also as salts over time, can be susceptible to air and light-induced oxidation, forming colored impurities.[5] To minimize this, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place. For long-term storage, refrigeration is recommended.
Q3: Should I purify the compound as the hydrochloride salt or as the free base?
A: This is a critical strategic decision.
-
Purifying as the HCl Salt: This is often preferable for the final product as salts are typically more crystalline and stable than their corresponding free bases. Recrystallization is the method of choice. However, the salt's high polarity can make it challenging to purify using standard silica gel chromatography.
-
Purifying as the Free Base: The free base is less polar and generally behaves better during silica gel chromatography. However, it is more prone to oxidation and may be an oil, making it harder to handle. A common and highly effective strategy is to convert the crude salt to the free base for chromatographic purification and then convert it back to the highly pure hydrochloride salt in the final step.
Q4: What are the primary differences in basicity between the two nitrogen atoms in the molecule?
A: The piperidine nitrogen is a saturated, aliphatic amine, making it significantly more basic (pKa of the conjugate acid is ~11) than the pyridine nitrogen. The pyridine nitrogen is part of an aromatic system, and its lone pair of electrons is less available for protonation (pKa of the conjugate acid is ~5.2). This difference is key to understanding its behavior. During chromatography on silica gel (an acidic stationary phase), the more basic piperidine nitrogen will interact much more strongly, which is the primary cause of peak tailing and recovery issues.
Section 2: Troubleshooting Guide: Purification Workflows
This guide provides detailed solutions to specific problems encountered during the purification of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
Challenge 1: Severe Peak Tailing and Low Recovery during Silica Gel Chromatography
This is the most common issue reported. The strong interaction between the basic piperidine moiety and the acidic silanol groups on the silica surface leads to poor chromatographic performance.
Root Cause Analysis: The Lewis basic nitrogen of the piperidine ring forms a strong acid-base interaction with the acidic Si-OH groups of the stationary phase. This causes some molecules to bind almost irreversibly, while others move slowly down the column, resulting in broad, tailing peaks and significant loss of material on the column.[6]
Workflow: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting chromatography issues.
Solution A: Purify as the Free Base (Recommended)
This workflow involves converting the hydrochloride salt to the less polar free base, which is more amenable to silica gel chromatography.
Protocol 1: Salt-to-Free Base Conversion & Purification
-
Dissolution: Dissolve the crude Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride in deionized water.
-
Basification: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 2M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the aqueous phase is > 9 (confirm with pH paper).
-
Extraction: Extract the aqueous layer 3-4 times with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is now in the organic phase.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
Chromatography: Purify the crude free base using silica gel chromatography. Start with a mobile phase of DCM and gradually increase the polarity by adding methanol (e.g., 0% to 5% MeOH in DCM).
-
Salt Formation: Combine the pure fractions containing the free base. Evaporate the solvent. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount (1.0 equivalent) of HCl in diethyl ether (commercially available solution) dropwise.
-
Isolation: The pure hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under high vacuum.
Solution B: Modify the Eluent
If you must chromatograph the free base directly without salt conversion, you must neutralize the acidic sites on the silica.
Protocol 2: Chromatography with Amine-Modified Eluent
-
Prepare Eluent: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).
-
Equilibrate Column: Equilibrate your silica gel column with the amine-modified mobile phase before loading your sample.
-
Elution: Run the chromatography as usual. The triethylamine will compete for the acidic sites on the silica, allowing your compound to elute with significantly improved peak shape.
-
Post-Purification: Be aware that triethylamine is high-boiling and can be difficult to remove completely. Co-evaporation with a lower-boiling solvent under high vacuum may be necessary.
Challenge 2: Difficulty in Achieving High Purity via Recrystallization
Recrystallization is an excellent method for purifying the final hydrochloride salt, but success is highly dependent on the solvent system.
Root Cause Analysis: The compound may be too soluble in common polar solvents (like methanol or ethanol) and poorly soluble in nonpolar solvents (like hexanes). "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the solution is supersaturated at a temperature above the compound's melting point in that solvent.
Solution: Systematic Solvent Screening
A systematic approach is required to find the ideal single-solvent or multi-solvent system.
Table 1: Recrystallization Solvent Screening Guide
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity | Typical Use Case |
| Alcohols | Isopropanol, Ethanol | 82, 78 | High | Primary Solubilizing Solvent |
| Nitriles | Acetonitrile | 82 | High | Primary Solubilizing Solvent |
| Ketones | Acetone | 56 | Medium | Primary Solubilizing Solvent |
| Esters | Ethyl Acetate | 77 | Medium | Co-solvent or Anti-solvent |
| Ethers | Diethyl Ether, MTBE | 35, 55 | Low | Anti-solvent (precipitates product) |
| Hydrocarbons | Heptane, Toluene | 98, 111 | Very Low | Anti-solvent (precipitates product) |
Protocol 3: Two-Solvent Recrystallization
-
Select Solvents: Choose a "good" solvent in which your compound is soluble when hot but sparingly soluble when cold (e.g., isopropanol). Choose a "bad" or "anti-solvent" in which your compound is poorly soluble (e.g., diethyl ether or heptane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly through a pre-warmed funnel.
-
Induce Crystallization: While the solution is still warm, add the "bad" anti-solvent dropwise until the solution becomes faintly cloudy (the point of saturation). Add a drop or two of the "good" solvent to redissolve the cloudiness.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.
Workflow: General Purification Strategy
Sources
- 1. scbt.com [scbt.com]
- 2. piperidin-4-yl(pyridin-3-yl)methanone hydrochloride,1004529-41-2 [rovathin.com]
- 3. piperidin-4-yl(pyridin-3-yl)methanone,hydrochloride_cas号1004529-41-2_piperidin-4-yl(pyridin-3-yl)met - CAS信息网 [cas-news.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reaction Condition Optimization for Piperidin-4-yl-pyridin-3-yl-methanone Hydrochloride
Welcome to the Technical Support Center for the synthesis and optimization of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing not just protocols, but a deep understanding of the reaction's nuances to empower you to overcome common experimental hurdles.
Introduction to the Synthesis
The synthesis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is a critical step in the development of various pharmacologically active compounds. The core challenge lies in the efficient and selective formation of the ketone linkage between the piperidine and pyridine rings. This guide will explore the most common synthetic strategies and provide detailed troubleshooting for each.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Scenario 1: Low to No Product Yield
Question: I am attempting the synthesis of N-Boc-4-(pyridin-3-ylcarbonyl)piperidine, the protected precursor to the final product, via acylation of N-Boc-piperidine with nicotinoyl chloride, but I am observing very low to no yield. What are the likely causes and how can I improve the outcome?
Answer: Low yield in this acylation reaction is a common issue and can stem from several factors. Let's break down the potential culprits and their solutions.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Activation of Nicotinic Acid | If you are starting from nicotinic acid, its conversion to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be incomplete. Residual water or impurities in the nicotinic acid can quench the activating reagent. | 1. Ensure Dry Conditions: Thoroughly dry your nicotinic acid and glassware before the reaction. Use anhydrous solvents. 2. Optimize Activating Agent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent. 3. Temperature Control: Perform the activation at a suitable temperature (often reflux) to ensure complete conversion, followed by removal of excess reagent under vacuum. |
| Degradation of Nicotinoyl Chloride | Nicotinoyl chloride is moisture-sensitive and can hydrolyze back to nicotinic acid. | 1. Use Freshly Prepared or High-Purity Reagent: If possible, use freshly prepared nicotinoyl chloride. If using a commercial source, ensure it has been stored under inert atmosphere. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. |
| Side Reaction: N-Acylation of Piperidine | If the piperidine nitrogen is not protected (e.g., with a Boc group), it is more nucleophilic than the desired carbon nucleophile and will be acylated, leading to the wrong product. | 1. Confirm Protection: Ensure your starting material is indeed N-Boc-piperidine. Verify its purity by NMR or LC-MS. 2. Stable Protecting Group: The Boc group is generally stable under these acylation conditions, but ensure no acidic contaminants are present that could cause premature deprotection. |
| Insufficient Reaction Temperature | The acylation reaction may have a significant activation energy barrier, requiring thermal energy to proceed at a reasonable rate. | 1. Gradual Temperature Increase: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control any initial exotherm, then gradually warm to room temperature or gently heat (e.g., 40-50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS. |
| Poor Nucleophilicity of the Piperidine Moiety | In some organometallic approaches (e.g., using a piperidine-derived organozinc or Grignard reagent), the formation or reactivity of the nucleophile might be the issue. | 1. Grignard/Organolithium Formation: Ensure anhydrous conditions and use an appropriate solvent (e.g., THF, ether). Activation of magnesium turnings may be necessary for Grignard formation. 2. Transmetallation: If using an organozinc reagent, ensure the transmetallation from a Grignard or organolithium precursor is efficient. |
Scenario 2: Formation of Significant Impurities
Question: My reaction to form the ketone linkage is producing the desired product, but I am also seeing significant impurities that are difficult to separate. What are these side products and how can I minimize them?
Answer: The formation of impurities is often related to the reactivity of the starting materials and intermediates. Understanding the likely side reactions is key to their prevention.
Common Side Products and Mitigation Strategies:
-
Di-acylated Product: In reactions involving unprotected piperidine, acylation can occur at both the nitrogen and the desired carbon position, leading to a complex mixture.
-
Solution: The most effective solution is to use an N-protected piperidine derivative, such as N-Boc-piperidine-4-carboxylic acid.[1]
-
-
Over-addition Product (Tertiary Alcohol): When using highly reactive organometallic reagents like Grignard or organolithium reagents with nicotinoyl chloride or a nicotinic ester, a second equivalent of the nucleophile can add to the initially formed ketone, resulting in a tertiary alcohol.
-
Solution:
-
Weinreb-Nahm Amide: A highly effective strategy is to first convert nicotinic acid to its N-methoxy-N-methylamide (Weinreb-Nahm amide).[2] This intermediate forms a stable chelated tetrahedral intermediate with the organometallic reagent, preventing over-addition. The ketone is then liberated upon acidic workup.
-
Slow Addition at Low Temperature: Carefully control the stoichiometry of the organometallic reagent and add it slowly at a low temperature (e.g., -78 °C) to the acylating agent.
-
-
-
Homocoupling of Pyridine Moieties: In some organometallic coupling reactions, particularly those involving Grignard reagents, homocoupling of the pyridyl Grignard can occur, leading to bipyridyl impurities.
-
Solution:
-
Use of a Catalyst: Employing a suitable cross-coupling catalyst (e.g., a palladium or copper catalyst) can favor the desired cross-coupling reaction over homocoupling.
-
Transmetallation to Zinc: Transmetallating the pyridyl Grignard or organolithium to an organozinc reagent can reduce its reactivity and suppress homocoupling.[3]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride on a lab scale?
For lab-scale synthesis, a robust and high-yielding approach involves the use of a protected piperidine precursor followed by deprotection. A recommended two-step sequence is:
-
Amide Coupling: React N-Boc-piperidine-4-carboxylic acid with a suitable activating agent (e.g., HATU, HOBt/EDC) and then couple it with an appropriate pyridine nucleophile, or convert N-Boc-piperidine-4-carboxylic acid to its Weinreb amide and react it with a pyridyl organometallic reagent.
-
Deprotection and Salt Formation: The resulting N-Boc-protected ketone is then treated with hydrochloric acid (e.g., HCl in dioxane or isopropanol) to remove the Boc group and simultaneously form the desired hydrochloride salt.
This method offers good control over the reaction and generally provides a clean product.
Q2: Can I perform a Friedel-Crafts acylation directly on pyridine with a piperidine-4-carbonyl chloride?
Direct Friedel-Crafts acylation on pyridine is notoriously difficult.[2] The pyridine nitrogen is basic and will coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. The pyridinium species formed is highly electron-deficient, making it even less reactive. While there are specialized methods for the functionalization of pyridines, a direct Friedel-Crafts acylation for this specific target is not a recommended or efficient route.
Q3: What are the best practices for purifying the final product, Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride?
The purification strategy depends on the nature of the impurities.
-
Crystallization: As the final product is a salt, crystallization is often a very effective purification method. Common solvent systems for recrystallization of similar hydrochloride salts include ethanol/ether, isopropanol/ether, or methanol/ethyl acetate.[4]
-
Column Chromatography: If crystallization is not effective in removing certain impurities, column chromatography on silica gel can be employed. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (if purifying the free base before converting to the salt) or an acidic modifier like acetic acid, may be necessary. For the hydrochloride salt, a reverse-phase chromatography might be more suitable.
-
Acid-Base Extraction: If you have the free base, an acid-base extraction can be a powerful purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the pure free base extracted with an organic solvent. Finally, the hydrochloride salt can be formed by treating the purified free base with HCl.
Q4: How do I choose the right protecting group for the piperidine nitrogen?
The tert-butyloxycarbonyl (Boc) group is an excellent choice for this synthesis for several reasons:
-
Stability: It is stable to the nucleophilic and mildly basic conditions often employed in the coupling reactions.
-
Ease of Removal: It can be cleanly removed under acidic conditions, which is convenient for the direct formation of the hydrochloride salt.[5]
-
Improved Solubility: The Boc group often enhances the solubility of the piperidine derivative in common organic solvents.
Other protecting groups like the benzyloxycarbonyl (Cbz) group could also be used, but its removal typically requires hydrogenolysis, which might also reduce the pyridine ring. Therefore, the Boc group is generally preferred for this synthetic sequence.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of N-Boc-4-(pyridin-3-ylcarbonyl)piperidine via Weinreb Amide
This protocol is based on the well-established Weinreb ketone synthesis, which is known for its high yield and prevention of over-addition.[2]
Step 1: Synthesis of N-methoxy-N-methylnicotinamide (Nicotinic Acid Weinreb Amide)
-
To a solution of nicotinic acid (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (1 drop) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting nicotinoyl chloride hydrochloride in fresh DCM and cool to 0 °C.
-
Slowly add a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) in DCM.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes) to yield the Weinreb amide.
Step 2: Grignard Reaction with the Weinreb Amide
-
Prepare the Grignard reagent from 3-bromopyridine (1.2 eq) and magnesium turnings (1.3 eq) in anhydrous THF under an inert atmosphere. The use of an initiator like iodine or 1,2-dibromoethane may be necessary.
-
In a separate flask, dissolve the N-methoxy-N-methylnicotinamide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
This step should yield 3-pyridyl N-Boc-4-piperidyl ketone.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-4-(pyridin-3-ylcarbonyl)piperidine in a minimal amount of a suitable solvent like isopropanol or dioxane.
-
Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane) and stir at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
The hydrochloride salt will often precipitate from the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration, wash with cold ether, and dry under vacuum to obtain Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
Data Summary: Reaction Parameter Optimization
| Parameter | Condition A | Condition B (Optimized) | Rationale for Optimization |
| Coupling Method | Direct acylation with nicotinoyl chloride | Weinreb amide approach | Prevents over-addition, leading to a cleaner reaction profile and higher yield of the desired ketone.[2] |
| Temperature | Room Temperature | 0 °C for Grignard addition | Lower temperature improves control over the highly exothermic Grignard reaction and minimizes side reactions. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | THF is the preferred solvent for the formation and reaction of Grignard reagents. |
| Workup | Water quench | Quench with sat. aq. NH₄Cl | A milder acidic quench helps to prevent the degradation of acid-sensitive products. |
| Purification | Direct Crystallization | Chromatography of protected intermediate, then crystallization of the final salt | Purifying the protected intermediate is often easier and leads to a higher purity final product. |
Part 4: Visualizing the Process
Reaction Workflow Diagram
Caption: Workflow for the synthesis of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
-
Wessjohann, L. A., et al. (2003). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.Molecules, 8(11), 835-853.[Link]
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents.Tetrahedron Letters, 22(39), 3815-3818.[Link]
-
Kiricojevi], V., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.Journal of the Serbian Chemical Society, 67(12), 793-802.[Link]
- CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
- US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.[Link]
-
Arulraj, A., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.Chemical Review and Letters, 4(4), 192-199.[Link]
-
Wender, P. A., et al. (2014). A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters.The Journal of Organic Chemistry, 79(17), 8096-8107.[Link]
-
Baudoin, O., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.Chemical Science, 4(5), 2241-2247.[Link]
-
UCHEM. Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis.[Link]
-
Kaswan, P., & Jagtap, S. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.Asian Journal of Chemistry, 37(1), 711-236.[Link]
-
Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines.Organic & Biomolecular Chemistry, 9(10), 3845-3857.[Link]
-
Kim, J., et al. (2012). Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis.International Journal of Organic Chemistry, 2(3), 234-242.[Link]
-
Bitesize Bio. 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes.[Link]
-
PacBio. Guide - Low Yield Troubleshooting.[Link]
-
VectorBuilder. Troubleshooting Low DNA Yield From Plasmid Preps.[Link]
-
YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.[Link]
-
ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.[Link]
-
ResearchGate. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.[Link]
-
YouTube. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.[Link]
-
Organic Chemistry Portal. Pyridine synthesis.[Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.[Link]
- Google Patents.
-
ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives....[Link]
-
ResearchGate. A convenient synthesis of N-Boc-4-formylpiperidine.[Link]
-
PubMed. Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines.[Link]
-
Diva-Portal.org. Reaction Between Grignard Reagents and Heterocyclic N-oxides.[Link]
-
The Royal Society of Chemistry. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs..[Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advance in Heterocyclic Organozinc and Organomanganese Compounds; Direct Synthetic Routes and Application in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Piperidine-Based Enzyme Inhibitors: From Endocannabinoid Modulation to Anti-Inflammatory Action
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. Its structural simplicity and conformational flexibility allow it to serve as a versatile scaffold for designing a vast array of therapeutic agents targeting a wide range of biological receptors and enzymes.[1] This guide provides a comparative analysis of piperidine-based inhibitors, with a focus on their performance against key enzymes in the endocannabinoid and inflammatory pathways. We will use the chemical structure of Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride as a conceptual starting point to explore the diverse landscape of piperidine inhibitors, including those targeting Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Cyclooxygenase (COX) enzymes.
The Piperidin-4-yl-pyridin-3-yl-methanone Scaffold: A Gateway to Diverse Targets
While specific biological data for Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is not extensively documented in publicly available literature, its core structure provides valuable insights into its potential therapeutic applications. The molecule features a piperidine ring linked to a pyridine ring via a ketone. This "pyridin-4-yl-methanone" motif is a known pharmacophore in various biologically active compounds, including inhibitors of enzymes like Lysine Specific Demethylase 1 (LSD1).[2] The presence of the piperidine moiety is particularly significant, as it is a key structural element in many potent enzyme inhibitors.[1] Depending on the substitutions and overall molecular conformation, this scaffold could potentially interact with the active sites of various enzymes, including those discussed in this guide.
Targeting the Endocannabinoid System: FAAH and MAGL Inhibitors
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, and inflammation. The primary signaling molecules of the ECS are the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). The enzymes responsible for their degradation, FAAH and MAGL, have emerged as attractive therapeutic targets. Inhibiting these enzymes leads to an elevation of endogenous cannabinoid levels, offering therapeutic benefits without the psychoactive side effects associated with direct cannabinoid receptor agonists.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH is the primary enzyme responsible for the hydrolysis of anandamide. Piperidine- and piperazine-based ureas are a prominent class of potent and often irreversible FAAH inhibitors.[3] These compounds typically act by covalently modifying the catalytic serine residue in the FAAH active site.
PF-04457845 (Redafamdastat) is a highly potent and selective irreversible FAAH inhibitor.[4] It exhibits time-dependent inhibition, carbamylating the catalytic serine nucleophile of FAAH.[4] Its high potency is demonstrated by a low nanomolar IC50 value.[4] Extensive studies have shown that PF-04457845 is exquisitely selective for FAAH, with minimal off-target activity against other serine hydrolases.[4] In preclinical models of inflammatory pain, oral administration of PF-04457845 has been shown to be highly effective.[4]
URB597 (KDS-4103) is another well-characterized FAAH inhibitor.[5] It is also a potent and selective inhibitor with IC50 values in the low nanomolar range for both rat brain and human liver FAAH.[5] In vivo studies have demonstrated its ability to increase brain anandamide levels and produce anxiolytic-like and antidepressant-like effects in rodents.[6] While highly selective for FAAH in the brain, some studies have indicated that URB597 may have off-target effects on other serine hydrolases in peripheral tissues, such as the liver.[7]
Monoacylglycerol Lipase (MAGL) Inhibitors
MAGL is the principal enzyme for the degradation of 2-AG. Inhibition of MAGL elevates 2-AG levels, leading to enhanced signaling through cannabinoid receptors.
JZL184 is a potent, selective, and irreversible inhibitor of MAGL.[8] It displays a low nanomolar IC50 for MAGL and exhibits high selectivity over FAAH.[8] Administration of JZL184 in mice leads to a significant increase in brain 2-AG levels and produces CB1 receptor-dependent analgesic and anti-inflammatory effects.[8] However, a limitation of JZL184 is its reduced potency against rat MAGL compared to the mouse enzyme.[9]
Targeting the Inflammatory Cascade: Cyclooxygenase (COX) Inhibitors
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. While non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with COX-1 inhibition.
Piperine , the major alkaloid from black pepper, is a natural compound containing a piperidine moiety.[10] It has been shown to possess anti-inflammatory properties through the inhibition of COX-2 expression and activity.[10] Studies have indicated that piperine can downregulate the signaling pathways, such as NF-κB, that lead to the induction of COX-2.[10] Interestingly, piperine appears to inhibit COX-2 activity without significantly affecting the constitutive COX-1 isoform.[11] This selective action contributes to its anti-inflammatory effects with a potentially better safety profile compared to traditional NSAIDs.[11][12]
Performance Comparison of Piperidine Inhibitors
The following table summarizes the key performance characteristics of the discussed piperidine-based inhibitors.
| Inhibitor | Target Enzyme | Mechanism of Action | Potency (IC50) | Selectivity | Key Findings |
| PF-04457845 | FAAH | Irreversible, covalent | 7.2 nM (human FAAH)[4] | Highly selective for FAAH over other serine hydrolases.[4] | Orally bioavailable and effective in preclinical pain models.[4] |
| URB597 | FAAH | Irreversible | ~3-5 nM (human/rat FAAH)[5] | High selectivity for FAAH in the brain; some off-target effects in peripheral tissues.[7] | Anxiolytic and antidepressant-like effects in vivo.[6] |
| JZL184 | MAGL | Irreversible | 8 nM (mouse brain MAGL)[8] | >300-fold selectivity for MAGL over FAAH. | Potent analgesic and anti-inflammatory effects in mice.[8] |
| Piperine | COX-2 | Inhibition of expression and activity | Not typically reported as a direct enzymatic IC50 | Inhibits COX-2 without significantly affecting COX-1.[11] | Natural product with demonstrated anti-inflammatory properties.[10] |
Experimental Protocols for Inhibitor Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential for comparing the performance of enzyme inhibitors.
In Vitro Enzyme Inhibition Assays
The primary method for determining the potency of an inhibitor is through a direct in vitro enzyme activity assay.
Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for in vitro enzyme inhibition assays.
Step-by-Step Methodology for a Fluorometric FAAH Inhibition Assay: [13]
-
Reagent Preparation:
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Add the diluted FAAH enzyme to all wells except for the negative control.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission for AMC).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Similar protocols can be adapted for MAGL[14][15] and COX-2[16][17] inhibition assays using their respective specific substrates and buffer conditions.
Cell-Based Functional Assays
Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of inhibitors by measuring their effects on cellular processes.[18]
Workflow for Cell-Based Anti-Inflammatory Assay
Caption: Workflow for a cell-based anti-inflammatory assay.
Step-by-Step Methodology for a Cell-Based Anti-Inflammatory Assay: [19]
-
Cell Culture:
-
Culture a relevant cell line (e.g., RAW 264.7 murine macrophages or BV2 microglial cells) in appropriate media and conditions.[20]
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment and Inflammatory Challenge:
-
Pre-treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Induce an inflammatory response by adding a stimulating agent, such as lipopolysaccharide (LPS).
-
Incubate the cells for a period sufficient to allow for the production of inflammatory mediators (e.g., 18-24 hours).[20]
-
-
Quantification of Inflammatory Mediators:
-
Collect the cell culture supernatant.
-
Measure the concentration of a key inflammatory mediator, such as prostaglandin E2 (PGE2) or a pro-inflammatory cytokine (e.g., TNF-α, IL-6), using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the inflammatory mediator production for each inhibitor concentration relative to the vehicle-treated, LPS-stimulated control.
-
Determine the IC50 value from the resulting dose-response curve.
-
Signaling Pathways and a Concluding Perspective
The piperidine-based inhibitors discussed in this guide modulate distinct but interconnected signaling pathways.
Signaling Pathways Modulated by Piperidine Inhibitors
Caption: Signaling pathways targeted by different classes of piperidine inhibitors.
References
-
Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420.
-
Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
- Meijer, K., de Vos, P., & Priebe, M. G. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food chemistry, 166, 15-21.
- Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., Dudley, D. T., ... & Johnson, D. S. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124.
- Wilkerson, J. L., Niphakis, M. J., Schlosburg, J. E., Stouffer, D. G., O'Dell, L. E., & Cravatt, B. F. (2014). Selective monoacylglycerol lipase inhibitors: antinociceptive versus cannabimimetic effects in mice. Journal of Pharmacology and Experimental Therapeutics, 351(1), 207-216.
- Zheng, Y. C., Ma, L. J., Zhu, Q., Wang, G. X., Li, J., & Liu, H. M. (2013). 3-(Piperidin-4-ylmethoxy) pyridine containing compounds are potent inhibitors of lysine specific demethylase 1. Journal of medicinal chemistry, 56(21), 8543-8560.
- Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38.
- Long, J. Z., Li, W., Booker, L., Burston, J. J., Kinsey, S. G., Schlosburg, J. E., ... & Cravatt, B. F. (2009). Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects.
- Mileni, M., Garfunkle, J., Ezzili, C., Johnson, D. S., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & medicinal chemistry letters, 18(22), 5875-5879.
- Kim, H. G., Han, E. H., Jang, W. S., Choi, J. H., Khanal, T., Park, B. H., ... & Jeong, H. G. (2012). Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages. Food and Chemical Toxicology, 50(7), 2342-2348.
-
In vitro and In vivo evaluation of 11C-labeled azetidine-carboxylates for imaging monoacylglycerol lipase by PET imaging studies. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
- van Esbroeck, A. C., Kantae, V., Vandevoorde, A., van Doodewaerd, B. R., van der Wel, T., Verdoes, M., ... & van der Stelt, M. (2017). Inhibitor selectivity as a guide for comparing the pharmacology of FAAH inhibitors. ACS chemical neuroscience, 8(11), 2498-2506.
- Hossain, R., Bhowmick, M. S., Chanda, R., Yesmin, N. T., & Islam, M. T. (2024). Piperine exerts anti-inflammatory effects and antagonises the properties of celecoxib and ketoprofen: in vivo and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-13.
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
- Kumar, A., & Singh, P. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal chemistry research, 22(12), 5729-5743.
- Szałaj, N., Satała, G., Głuch-Lutwin, M., Więckowska, A., Więckowski, K., Handzlik, J., ... & Kieć-Kononowicz, K. (2019). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 24(21), 3959.
- Salo, O. M., Lahtela-Kakkonen, M., Gynther, J., & Jarvinen, T. (2005). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of medicinal chemistry, 48(23), 7166-7171.
- Baggelaar, M. P., van Esbroeck, A. C., van Rooden, E. J., Overkleeft, H. S., & van der Stelt, M. (2017). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in molecular neuroscience, 10, 267.
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 26, 2026, from [Link]
-
Piperine inhibited the activity of COX-2, but not COX-1. The conversion... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Identification of reversible MAGL inhibitors in a high-throughput... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- Chien, C. F., Wu, C. C., Tsai, K. C., & Lee, C. Y. (2017).
- Johnson, D. S., Stiff, C., Lazerwith, S. E., Kodru, N. R., Grem-Lair, V. S., Liimatta, M. B., ... & Cravatt, B. F. (2011). Discovery of PF-04457845: a highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS medicinal chemistry letters, 2(2), 91-96.
-
Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). In Pyridazines (pp. 237-300). Elsevier.
-
An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved January 26, 2026, from [Link]
-
COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
- Chang, C. F., Yang, L. K., & Chen, C. C. (2020). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. International journal of molecular sciences, 21(17), 6195.
-
PF-04457845. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 26, 2026, from [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
(3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Selective Monoacylglycerol Lipase Inhibitors: Antinociceptive versus Cannabimimetic Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine Inhibits the Activities of Platelet Cytosolic Phospholipase A2 and Thromboxane A2 Synthase without Affecting Cyclooxygenase-1 Activity: Different Mechanisms of Action Are Involved in the Inhibition of Platelet Aggregation and Macrophage Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to Piperidin-4-yl-pyridin-3-yl-methanone Analogs as Modulators of Cholinergic Neurotransmission
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the "Piperidin-4-yl-pyridin-3-yl-methanone" scaffold. This chemical class has emerged as a promising foundation for the development of selective ligands for the vesicular acetylcholine transporter (VAChT), a critical component of the cholinergic nervous system. A comprehensive understanding of how structural modifications influence binding affinity and selectivity against other targets, such as the sigma-1 receptor, is paramount for the rational design of novel therapeutic agents and research tools.
Introduction to the Cholinergic Target: Vesicular Acetylcholine Transporter (VAChT)
The vesicular acetylcholine transporter (VAChT) is a presynaptic protein responsible for packaging newly synthesized acetylcholine (ACh) into synaptic vesicles. This process is essential for the storage and subsequent release of ACh into the synaptic cleft, a fundamental step in cholinergic neurotransmission. Given its central role, VAChT is a key target for modulating cholinergic signaling, which is implicated in a wide range of physiological processes and pathological conditions, including cognitive function, motor control, and neurodegenerative diseases like Alzheimer's disease. The development of potent and selective VAChT ligands is therefore of significant interest for both therapeutic intervention and for the creation of in vivo imaging agents to study the integrity of cholinergic neurons.
The Piperidin-4-yl-pyridin-3-yl-methanone Scaffold: A Versatile Starting Point
The "Piperidin-4-yl-pyridin-3-yl-methanone" core structure represents a privileged scaffold in medicinal chemistry, offering multiple points for chemical modification to explore and optimize interactions with biological targets. This guide will focus on the SAR of this scaffold concerning its activity at VAChT and its selectivity against the sigma-1 receptor, a common off-target for many CNS-active compounds.
Structure-Activity Relationship (SAR) Analysis
The following sections detail the impact of structural modifications at different positions of the "Piperidin-4-yl-pyridin-3-yl-methanone" scaffold on binding affinity for VAChT and sigma-1 receptors. The insights are drawn from published experimental data.
Modifications on the Piperidine Ring
The piperidine moiety plays a crucial role in the interaction with VAChT. Modifications to this ring system have a significant impact on binding affinity.
-
N-Substitution: The nitrogen atom of the piperidine ring is a key site for modification. Small alkyl substitutions, such as a methyl group, are generally well-tolerated and can be used to fine-tune physicochemical properties. Larger or more complex substituents can influence both potency and selectivity.
-
4-Position Substitution: The carbonyl linkage at the 4-position of the piperidine ring is a critical feature. Altering this linker or its connection to the pyridyl ring can dramatically affect binding.
Modifications on the Pyridine Ring
The pyridyl moiety offers another avenue for SAR exploration.
-
Substitution Pattern: The position and nature of substituents on the pyridine ring can modulate electronic properties and steric interactions within the binding pocket of the target protein. For instance, the introduction of small electron-withdrawing or electron-donating groups can influence binding affinity.
-
Bioisosteric Replacement: Replacing the pyridine ring with other heteroaromatic systems can be a valuable strategy to improve properties such as metabolic stability and selectivity.
Comparative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki) of selected "Piperidin-4-yl-pyridin-3-yl-methanone" analogs for the vesicular acetylcholine transporter (VAChT) and the sigma-1 receptor. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound ID | Modification | VAChT Ki (nM) | Sigma-1 Ki (nM) | Selectivity (Sigma-1/VAChT) |
| 1 (Parent) | Unsubstituted | 18 | >10,000 | >555 |
| 2 | 2'-methylpyridyl | 0.93 | 4100 | 4408 |
| 3 | 6'-methylpyridyl | 1.1 | 1600 | 1455 |
| 4 | 5'-fluoropyridyl | 1.3 | 2300 | 1769 |
| 5 | N-methylpyrrol-2-yl | 1.5 | 66 | 44 |
Data is compiled from publicly available research literature. The specific experimental conditions can be found in the cited references.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays used to characterize these compounds are provided below.
Vesicular Acetylcholine Transporter (VAChT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for VAChT.[1]
Workflow Diagram:
VAChT Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation:
-
PC12 cells, which endogenously express VAChT, are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The resulting pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand, [³H]vesamicol (typically around 5 nM).[1]
-
Add varying concentrations of the test compound.
-
For determining non-specific binding, a high concentration of a known VAChT ligand (e.g., 10 µM vesamicol) is used.
-
Incubate the mixture at room temperature for a defined period (e.g., 1-2 hours) to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Sigma-1 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to assess the affinity of test compounds for the sigma-1 receptor, a key counter-screen for selectivity.[2]
Workflow Diagram:
Sigma-1 Receptor Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize guinea pig liver tissue, which has a high expression of sigma-1 receptors, in a suitable buffer.[2]
-
Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with a fixed concentration of the selective sigma-1 receptor radioligand, -pentazocine.[2]
-
Add varying concentrations of the test compound.
-
Use a high concentration of a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
-
Separation and Quantification:
-
Follow the same rapid filtration and scintillation counting procedure as described for the VAChT binding assay.
-
-
Data Analysis:
-
Analyze the data using non-linear regression to determine the IC50 value, and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The "Piperidin-4-yl-pyridin-3-yl-methanone" scaffold has proven to be a valuable starting point for the development of potent and selective VAChT ligands. The SAR studies highlighted in this guide demonstrate that modifications to both the piperidine and pyridine rings can significantly impact binding affinity and selectivity over the sigma-1 receptor. Future research in this area should focus on further exploring the chemical space around this scaffold to identify analogs with improved pharmacokinetic and pharmacodynamic properties, making them suitable for in vivo studies and potential clinical development. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this promising class of compounds.
References
-
Computational modeling of PET imaging agents for vesicular acetylcholine transporter (VAChT) protein binding affinity: application of 2D-QSAR modeling and molecular docking techniques. [Link]
-
Synthesis and in Vitro Biological Evaluation of Carbonyl Group-Containing Inhibitors of Vesicular Acetylcholine Transporter. [Link]
-
Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. [Link]
Sources
A Comparative Guide to the Biological Activity of Piperidinyl-Pyridine Isomers for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of piperidinyl-pyridine isomers, a class of compounds with significant pharmacological interest due to their structural resemblance to key neurotransmitters. We will delve into the structure-activity relationships (SAR), receptor binding affinities, and functional effects of these isomers, with a particular focus on their interactions with nicotinic acetylcholine (nAChR), muscarinic acetylcholine (mAChR), dopamine (DA), and serotonin (5-HT) receptors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system (CNS) and other systems.
Introduction: The Significance of the Piperidinyl-Pyridine Scaffold
The piperidinyl-pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules. Its inherent structural features, comprising a basic piperidine ring linked to an aromatic pyridine ring, allow for interactions with a wide array of biological targets. The position of the piperidine ring on the pyridine nucleus (2-, 3-, or 4-position) gives rise to distinct isomers with unique three-dimensional arrangements, profoundly influencing their pharmacological profiles.
One of the most well-known examples is anabasine (3-(piperidin-2-yl)pyridine), a tobacco alkaloid that serves as a potent agonist at nicotinic acetylcholine receptors.[1][2] The exploration of anabasine and its isomers has provided valuable insights into the structural requirements for nAChR subtype selectivity and has spurred the development of novel ligands with therapeutic potential for neurological and psychiatric disorders. This guide will compare the biological activities of the 2-, 3-, and 4-piperidinyl-pyridine isomers to elucidate the impact of this positional variation on receptor interaction and functional outcome.
Structure-Activity Relationships: How Isomerism Dictates Biological Activity
The spatial arrangement of the piperidine and pyridine rings is a critical determinant of a molecule's ability to bind to and modulate the function of its target receptor. The different points of attachment in the 2-, 3-, and 4-isomers result in variations in the distance and orientation between the basic nitrogen of the piperidine ring and the nitrogen of the pyridine ring, as well as the overall molecular shape and flexibility. These differences directly impact the goodness of fit within the binding pockets of various receptors.
For instance, the distance between the two nitrogen atoms is a key factor for interaction with nAChRs. The optimal distance for agonistic activity at many nAChR subtypes is approximately 4.8 Å, a feature that is well-represented in the conformation of nicotine. The different piperidinyl-pyridine isomers will present this internitrogen distance with varying degrees of conformational flexibility, thus influencing their potency and efficacy.
Comparative Biological Activity at Key Receptor Systems
Nicotinic Acetylcholine Receptors (nAChRs)
The nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in the CNS and periphery. They are composed of various subunit combinations, leading to a diversity of subtypes with distinct pharmacological properties. The piperidinyl-pyridine isomers exhibit varied affinities and functional activities at these subtypes.
Key Isomers in Focus:
-
3-(Piperidin-2-yl)pyridine (Anabasine): As the most studied isomer, anabasine is a potent agonist at several nAChR subtypes, including α4β2, α7, and α3β4.[1] Its activity is stereoselective, with the (S)-enantiomer generally showing higher potency.[3]
-
2-(Piperidin-2-yl)pyridine: Information on the comprehensive pharmacological profile of this isomer is less abundant compared to anabasine.
-
4-(Piperidin-4-yl)pyridine: Similar to the 2-isomer, detailed comparative data for the 4-isomer at nAChR subtypes is limited in the public domain.
Comparative Data at nAChR Subtypes:
| Isomer | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Efficacy | Reference |
| (S)-Anabasine | α4β2 | ~10-50 | Agonist, EC50 ~100-500 | Partial to Full | [1] |
| α7 | ~50-200 | Agonist, EC50 ~1000-5000 | Partial to Full | [1] | |
| α3β4 | High Affinity | Potent Agonist | Full | [1] | |
| (R)-Anabasine | α4β2 | Lower than (S)-enantiomer | Less potent agonist than (S)-enantiomer | - | [3] |
| Anatabine | α4β2 | - | Agonist | Higher efficacy than anabasine | [4] |
| α7 | - | Agonist | High efficacy | [4] | |
| Isoanatabine | α4β2 | Similar to anatabine | Agonist | Higher efficacy than anatabine | [4] |
| α7 | - | Weak partial agonist | Low | [4] |
Causality Behind Experimental Observations:
The higher potency of (S)-anabasine compared to its (R)-enantiomer at certain nAChR subtypes highlights the importance of stereochemistry in receptor recognition. The specific orientation of the piperidine ring in the (S)-configuration likely allows for more favorable interactions with amino acid residues within the receptor's binding pocket. The differences in efficacy between anabasine, anatabine, and isoanatabine at the α7 nAChR subtype, despite their structural similarities, underscore the subtle structural modifications that can dramatically alter functional outcomes, potentially through differential engagement of the receptor's activation gate.[4]
Muscarinic Acetylcholine Receptors (mAChRs)
The mAChRs are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the CNS and peripheral nervous system. There are five subtypes (M1-M5), each with distinct signaling pathways and physiological roles. Some piperidinyl-pyridine derivatives have been shown to interact with mAChRs.
Dopamine Receptors (DRs)
Dopamine receptors are GPCRs that are central to motor control, motivation, reward, and cognitive function. They are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
Limited data is available on the direct comparative binding of 2-, 3-, and 4-piperidinyl-pyridine isomers to dopamine receptor subtypes. However, the structural similarity of these compounds to known dopamine receptor ligands suggests that they may possess some affinity for these receptors. Further screening and characterization are warranted to explore this potential.
Serotonin Receptors (5-HTRs)
Serotonin receptors are a large and diverse family of GPCRs and one ligand-gated ion channel (5-HT3) that are involved in a wide range of physiological and psychological processes.
As with dopamine receptors, there is a lack of comprehensive comparative data for the piperidinyl-pyridine isomers at the various 5-HT receptor subtypes. Given the prevalence of the piperidine and pyridine moieties in known 5-HT receptor ligands, it is plausible that these isomers may exhibit activity at certain subtypes. High-throughput screening followed by detailed pharmacological characterization would be necessary to elucidate their 5-HT receptor profiles.
In Vivo Biological Activity: A Comparative Overview
The in vitro receptor binding and functional data provide a foundation for understanding the potential in vivo effects of these isomers. Animal models are crucial for assessing their overall pharmacological profile, including their effects on behavior, motor function, and nociception.
-
Analgesic Activity: The potent activation of certain nAChR subtypes, such as α4β2, is known to produce analgesic effects. Anabasine has demonstrated antinociceptive properties in various animal models of pain.[6] A comparative study of the analgesic effects of the 2-, 3-, and 4-isomers in a standardized model like the tail-flick test would be highly informative.
-
Motor Function: Modulation of nAChRs and dopamine receptors can significantly impact motor coordination. The rotarod test is a standard method to assess potential motor impairments or enhancements. A comparative evaluation of the piperidinyl-pyridine isomers on this test would reveal any differential effects on motor control.
Workflow for In Vivo Characterization
Caption: Workflow for in vivo comparison of piperidinyl-pyridine isomers.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-validated experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to a receptor preparation.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest.
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of a suitable radioligand and a range of concentrations of the unlabeled test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature and for a defined period.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand using filtration over glass fiber filters.
-
Quantification: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
This technique is used to measure the functional effects of compounds on ion channels, such as nAChRs.
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell, allowing for the measurement of ionic currents flowing through the channels in response to agonist application.
Step-by-Step Protocol:
-
Cell Culture: Culture cells expressing the ion channel of interest on glass coverslips.
-
Pipette Fabrication: Pull glass micropipettes to a desired resistance (typically 2-5 MΩ).
-
Recording Setup: Place the coverslip in a recording chamber on the stage of a microscope and perfuse with an external recording solution.
-
Patch Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaseal.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential and apply the test compound via a perfusion system. Record the resulting ionic currents using an amplifier and data acquisition software.
-
Data Analysis: Analyze the amplitude, kinetics, and concentration-response relationship of the recorded currents.
In Vivo Assays
This is a common behavioral test to assess the antinociceptive effects of compounds.
Principle: The latency of a mouse or rat to withdraw its tail from a noxious heat stimulus is measured. An increase in latency indicates an analgesic effect.
Step-by-Step Protocol:
-
Acclimation: Acclimatize the animals to the testing apparatus.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal.
-
Compound Administration: Administer the test compound or vehicle control.
-
Post-Treatment Measurement: Measure the tail-flick latency at various time points after compound administration.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point and compare the effects of different isomers.
This test is used to evaluate the effect of a compound on motor coordination and balance.
Principle: The ability of a mouse or rat to remain on a rotating rod is measured. A decrease in the time spent on the rod indicates motor impairment.
Step-by-Step Protocol:
-
Training: Train the animals to stay on the rotating rod at a constant speed.
-
Baseline Measurement: Measure the baseline latency to fall for each animal.
-
Compound Administration: Administer the test compound or vehicle control.
-
Post-Treatment Measurement: Test the animals on the rotarod at various time points after compound administration, often with an accelerating rotation speed.
-
Data Analysis: Record the latency to fall for each animal and compare the performance across different treatment groups.
Conclusion and Future Directions
The positional isomerism of the piperidinyl-pyridine scaffold profoundly influences its biological activity. Anabasine (3-(piperidin-2-yl)pyridine) has been extensively studied and serves as a valuable template for the design of novel nAChR ligands. However, a comprehensive understanding of the pharmacological profiles of the 2- and 4-isomers is still lacking.
Future research should focus on the systematic synthesis and pharmacological characterization of a complete set of piperidinyl-pyridine positional and stereoisomers. Head-to-head comparative studies using standardized in vitro and in vivo assays are crucial for elucidating the subtle structure-activity relationships that govern their interactions with nAChRs, mAChRs, dopamine receptors, and serotonin receptors. Such studies will not only expand our fundamental understanding of ligand-receptor interactions but also pave the way for the development of novel and selective therapeutics for a range of CNS disorders.
References
-
Anabasine. PubChem. National Center for Biotechnology Information. [Link]
- Kem, W. R., Soti, F., Wildeboer, K., Le-Hoang, N., & Prokai, L. (2006). Relative toxicities and neuromuscular nicotinic receptor agonistic potencies of anabasine enantiomers and anabaseine. Toxicon, 48(5), 519-530.
- Green, B. R., & Lee, D. H. (2020).
-
Epibatidine. Wikipedia. [Link]
- Kem, W. R. (2000). The brain α7 nicotinic receptor. Annals of the New York Academy of Sciences, 920, 1-14.
-
Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México. [Link]
-
Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. PubMed. [Link]
-
Different Agonist Binding Properties of M1 and M2 Muscarinic Receptors in Calf Brain Cortex Membranes. PubMed. [Link]
-
Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor. PubMed Central. [Link]
-
Serotonin Receptor Subtypes and Ligands. ACNP. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Muscarinic acetylcholine receptor binding affinities of pethidine analogs. PubMed Central. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]
-
Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]
-
Anabasine (first named Neonicotine) and other pyridine alkaloids of Nicotiana species, Nicotine and Nornicotine. ResearchGate. [Link]
-
Anabasine. Wikipedia. [Link]
-
In vivo analgesic activities of 2d and 2e, % inhibition of writhing... ResearchGate. [Link]
-
Analgesic activity of alkyl piperidine derivatives. [Link]
-
Empirical determination of the degree of analgesic activity of some new 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines based on a complex criterion. КиберЛенинка. [Link]
-
A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PubMed Central. [Link]
-
Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Bentham Science. [Link]
-
Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. ResearchGate. [Link]
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Binding properties of nine 4-diphenyl-acetoxy-N-methyl-piperidine (4-DAMP) analogues to M1, M2, M3 and putative M4 muscarinic receptor subtypes. PubMed Central. [Link]
-
Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. [Link]
-
A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. PubMed Central. [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System. PubMed Central. [Link]
-
Pyridines – synthesis, reactions and applications. YouTube. [Link]
-
Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]
Sources
- 1. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Mechanism of dopamine binding and allosteric modulation of the human D1 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epibatidine - Wikipedia [en.wikipedia.org]
- 6. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Engagement: Comparing Assays for Novel Kinase Inhibitors
This guide provides a comparative analysis of key target engagement assays for researchers and drug development professionals working with novel small molecule inhibitors. We will use the hypothetical compound, "Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride" (referred to as Compound P ), a potential inhibitor of the protein kinase Target Kinase X (TKX) , to illustrate the principles and practical considerations for selecting the most appropriate assay.
Introduction: The Critical Role of Target Engagement
In drug discovery, confirming that a compound binds to its intended molecular target within a biologically relevant context is a crucial step.[1] Target engagement assays provide this direct evidence, enabling rational decision-making throughout the hit-to-lead and lead optimization phases.[1][2] The choice of assay depends on various factors, including the stage of drug development, the nature of the target, and the desired throughput. For protein kinases, a major class of drug targets, a variety of robust methods are available.[2][3]
This guide will compare and contrast several principal methodologies for assessing the interaction of Compound P with TKX, spanning biophysical, and cell-based approaches. We will delve into the underlying principles, provide exemplary protocols, and offer a framework for data interpretation.
Comparative Overview of Target Engagement Assays
Choosing the right assay requires a trade-off between physiological relevance, throughput, and the type of data generated. Below is a summary of the techniques discussed in this guide.
| Assay Type | Technique | Principle | Key Outputs | Throughput | Physiological Relevance |
| Biophysical | Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target.[4][5] | Kon, Koff, KD | Medium | Low (Purified Protein) |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution.[6][7] | KD, ΔH, ΔS, Stoichiometry (n) | Low | Low (Purified Protein) | |
| Cell-Based | Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of the target protein.[8][9] | Target stabilization (Tagg shift) | High (HTRF/AlphaScreen) | High (Intracellular) |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[10][11] | IC50, KD (apparent), Residence Time | High | High (Intracellular) |
Biophysical Assays: A Direct Look at Binding
Biophysical assays provide a direct measure of the binding affinity and kinetics between a compound and a purified protein target. They are invaluable for initial hit validation and for understanding the thermodynamics of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures biomolecular interactions in real-time.[4][5] It has become a gold standard for studying the binding of small molecules to proteins.[4]
Principle of SPR
Experimental Protocol: SPR Analysis of Compound P with TKX
-
Immobilization: Covalently immobilize purified recombinant TKX onto a sensor chip surface.
-
Analyte Preparation: Prepare a dilution series of Compound P in a suitable running buffer.
-
Injection: Inject the Compound P solutions over the sensor surface at a constant flow rate.
-
Detection: Monitor the change in the SPR signal (response units) in real-time to generate a sensorgram.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[5]
Data Interpretation
| Parameter | Hypothetical Value for Compound P | Interpretation |
| KD | 50 nM | High affinity of Compound P for TKX. |
| ka (on-rate) | 1 x 105 M-1s-1 | Fast association of the compound with the target. |
| kd (off-rate) | 5 x 10-3 s-1 | Slow dissociation, indicating a stable binding complex. |
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[6][7] It is considered the gold standard for determining the thermodynamic parameters of an interaction.[12]
Principle of ITC
Experimental Protocol: ITC Analysis of Compound P with TKX
-
Sample Preparation: Place a solution of purified TKX in the sample cell and a solution of Compound P in the injection syringe.
-
Titration: Perform a series of small injections of Compound P into the sample cell while maintaining a constant temperature.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Plot the heat change per injection against the molar ratio of Compound P to TKX. Fit the resulting isotherm to a binding model to determine KD, enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[7][12]
Data Interpretation
| Parameter | Hypothetical Value for Compound P | Interpretation |
| KD | 60 nM | Confirms high-affinity binding. |
| ΔH | -10 kcal/mol | The binding is enthalpically driven and exothermic. |
| -TΔS | -2 kcal/mol | The binding is also entropically favorable. |
| n (Stoichiometry) | 1.1 | Indicates a 1:1 binding ratio of Compound P to TKX. |
Cell-Based Assays: Probing Target Engagement in a Physiological Context
Cell-based assays are essential for confirming that a compound can cross the cell membrane and engage its target in the complex intracellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand increases the thermal stability of its target protein.[8][9] This method can be used in intact cells or cell lysates.[8]
Principle of CETSA®
Experimental Protocol: High-Throughput CETSA® for Compound P
-
Cell Treatment: Incubate cells expressing TKX with varying concentrations of Compound P.
-
Heating: Heat the cell suspensions at a specific temperature for a short duration (e.g., 3 minutes).[13]
-
Lysis: Lyse the cells to release the proteins.
-
Detection: Quantify the amount of soluble (non-denatured) TKX using a method like ELISA, Western blot, or a high-throughput format such as HTRF or AlphaScreen.[13]
-
Data Analysis: Plot the amount of soluble TKX as a function of Compound P concentration to generate a dose-response curve and determine the EC50 of thermal stabilization.
Data Interpretation
| Parameter | Hypothetical Value for Compound P | Interpretation |
| EC50 | 200 nM | The concentration of Compound P required to stabilize 50% of TKX at the tested temperature. |
| Max Stabilization | 80% | High level of target stabilization achieved. |
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[10][14]
Principle of NanoBRET™
Experimental Protocol: NanoBRET™ Assay for Compound P
-
Cell Transfection: Transfect cells with a plasmid encoding for the TKX-NanoLuc® fusion protein.[15]
-
Compound Treatment: Add a dilution series of Compound P to the transfected cells.
-
Tracer Addition: Add the fluorescent tracer specific for TKX.
-
Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio and plot it against the concentration of Compound P to determine the IC50 value, which reflects the compound's affinity for the target in living cells.[16]
Data Interpretation
| Parameter | Hypothetical Value for Compound P | Interpretation |
| IC50 | 150 nM | The concentration of Compound P that displaces 50% of the fluorescent tracer, indicating potent target engagement in live cells. |
Conclusion: An Integrated Approach to Target Engagement
No single assay can provide a complete picture of a compound's interaction with its target. A well-rounded target engagement strategy involves a combination of biophysical and cell-based methods. For a novel kinase inhibitor like Compound P, an ideal workflow would be:
-
Primary Screening & Hit Validation: Use a high-throughput biochemical assay to identify initial hits.
-
Biophysical Characterization: Employ SPR or ITC to confirm direct binding and determine the affinity and kinetics of promising hits.
-
Cellular Target Engagement: Use CETSA® or NanoBRET™ to verify that the compound engages the target in a physiological context and to establish a correlation between target binding and cellular activity.
By integrating data from these orthogonal assays, researchers can build a strong body of evidence for a compound's mechanism of action, leading to more informed decisions in the drug discovery process.
References
-
(3-(2-(3-Chlorophenyl)ethyl)-2-pyridinyl)(1-methyl-4-piperidinyl)methanone hydrochloride. PubChem. Available from: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. Available from: [Link]
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). ACS Chemical Biology. Available from: [Link]
-
Principle of NanoBRET target engagement. ResearchGate. Available from: [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available from: [Link]
-
Assays to Characterize the Cellular Pharmacology of a Chemical Probe. (2020). The Royal Society of Chemistry. Available from: [Link]
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2025). Molecular & Cellular Proteomics. Available from: [Link]
-
Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (2014). PubMed. Available from: [Link]
-
NanoBRET™ Target Engagement for drug development. (2022). News-Medical.Net. Available from: [Link]
-
How does SPR work in Drug Discovery?. (2025). deNOVO Biolabs. Available from: [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Available from: [Link]
-
Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). MDPI. Available from: [Link]
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. Available from: [Link]
-
Target Engagement Assays in Early Drug Discovery. (2021). Journal of Medicinal Chemistry. Available from: [Link]
-
Isothermal Titration Calorimetry (ITC) for Measuring binding affinity to macromolecules and ligands. (2025). YouTube. Available from: [Link]
-
SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra. Available from: [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. Available from: [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2023). MDPI. Available from: [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol. Available from: [Link]
-
Kinase assays. (2020). BMG LABTECH. Available from: [Link]
-
NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. Available from: [Link]
-
Surface Plasmon Resonance (SPR) & Biophysics. BioAscent. Available from: [Link]
-
From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Available from: [Link]
-
Target Engagement. Selvita. Available from: [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available from: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available from: [Link]
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. (2020). YouTube. Available from: [Link]
-
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone. PubChem. Available from: [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. portlandpress.com [portlandpress.com]
- 5. denovobiolabs.com [denovobiolabs.com]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 11. news-medical.net [news-medical.net]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. promegaconnections.com [promegaconnections.com]
- 15. eubopen.org [eubopen.org]
- 16. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

